Methyl 2-methoxy-6-nitrobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxy-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGPBKXTVWMPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506017 | |
| Record name | Methyl 2-methoxy-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77901-52-1 | |
| Record name | Methyl 2-methoxy-6-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-methoxy-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methoxy-6-nitrobenzoate is a substituted aromatic nitro compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectral characterization. While specific biological activity data for this compound is limited in publicly available literature, this guide also discusses the known biological activities of structurally related nitrobenzoate derivatives, suggesting potential areas for future investigation.
Chemical Properties and Data
This compound, with the CAS number 77901-52-1, is a pale yellow crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 77901-52-1 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Melting Point | 63-65 °C[1] |
| Appearance | Pale yellow needles[1] |
| Solubility | Soluble in ethanol[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction on a dinitro-substituted precursor. The following protocol is based on a reported laboratory-scale synthesis.[1]
Synthesis of the Precursor: Methyl 2,6-dinitrobenzoate
Materials:
-
2,6-Dinitrobenzoic acid
-
Dimethyl sulfate
-
Sodium hydrogen carbonate
-
Dry acetone
-
Water
-
Aqueous ethanol
Procedure:
-
A solution of 2,6-dinitrobenzoic acid (30 g, 0.14 M) and dimethyl sulfate (13.5 ml, 0.14 M) in dry acetone (500 ml) is prepared.
-
Sodium hydrogen carbonate (15 g, 0.18 M) is added to the solution.
-
The resulting mixture is heated under reflux for 30 hours.
-
After cooling, the mixture is filtered.
-
The filtrate is diluted with water (700 ml) to precipitate the ester.
-
The crude product is collected and recrystallized from aqueous ethanol to afford Methyl 2,6-dinitrobenzoate as yellow needles.
Synthesis of this compound
Materials:
-
Methyl 2,6-dinitrobenzoate
-
Sodium methoxide
-
Absolute methanol
-
Water
-
Ether
-
Ethanol
Procedure:
-
Methyl 2,6-dinitrobenzoate (31 g, 0.14 M) is dissolved in a solution of commercial sodium methoxide (14.6 g, 0.27 M) in absolute methanol (600 ml).
-
The mixture is heated under reflux for 11 hours.
-
The bulk of the solvent is removed under reduced pressure.
-
The residue is diluted with water (400 ml) and extracted with ether (4 x 150 ml).
-
The combined ethereal extracts are washed with water until the aqueous phase is colorless.
-
The ethereal solution is dried, and the solvent is removed.
-
The resulting ester is crystallized from ethanol to yield this compound as pale yellow needles (Yield: 73%).[1]
Spectroscopic Characterization
The structure of the synthesized this compound has been confirmed by various spectroscopic methods. The key data are summarized below.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 3080 | Aromatic C-H stretch |
| 1730 | C=O (ester) stretch |
| 1600, 1480 | Aromatic C=C stretch |
| 1520 | Asymmetric NO₂ stretch |
| 1260 | C-O (ester) stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃
-
Chemical Shifts (δ) in ppm:
-
3.85 (s, 3H, CO₂CH₃)
-
3.90 (s, 3H, OCH₃)
-
7.20-7.85 (m, 3H, aromatic)[1]
-
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 211.0483 | 38 | [M]⁺ (Calculated for C₉H₉NO₅: 211.0481)[1] |
| 194 | 35 | [M - OH]⁺ |
| 180 | 100 | [M - OCH₃]⁺ |
| 76 | 20 | [C₆H₄]⁺ |
Reactivity
The nitro group of this compound can be readily reduced to an amino group, providing a pathway to other valuable intermediates.
Reduction to 2-Amino-6-methoxybenzoic Acid
Materials:
-
This compound
-
Methanol
-
10% Palladium on charcoal (Pd/C)
-
Hydrogen gas
-
Aqueous sodium hydroxide (5%)
-
Sulfuric acid (5%)
Procedure:
-
This compound (21 g, 0.1 M) is dissolved in methanol (600 ml).
-
10% Palladium on charcoal (600 mg) is added as a catalyst.
-
The mixture is hydrogenated at atmospheric pressure until the uptake of hydrogen gas ceases.
-
The solution is filtered to remove the catalyst.
-
The filtrate is concentrated to yield a dark oil (the crude amine).
-
This oil is immediately refluxed with 5% aqueous sodium hydroxide (250 ml) until a clear solution is obtained (hydrolysis of the ester).
-
The solution is cooled, extracted once with ether (30 ml) to remove non-acidic impurities.
-
The aqueous phase is carefully acidified to pH 4 with 5% sulfuric acid to precipitate the product.
-
The precipitate of 2-Amino-6-methoxybenzoic acid is collected by filtration, washed with cold water, and dried.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are not prominent in the searched literature, the broader class of substituted nitrobenzoates has attracted attention in medicinal chemistry.
General Biological Activities of Nitrobenzoates
-
Antimicrobial Activity: Nitroaromatic compounds are known to exhibit antimicrobial properties. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components.
-
Anti-inflammatory Effects: Some nitrobenzoate derivatives have been investigated for their anti-inflammatory potential.
-
Chemoattractants: Certain nitrobenzoates have been shown to act as chemoattractants for some bacterial strains, such as Pseudomonas.[2]
Potential as a Synthetic Intermediate
The reactivity of the nitro and ester functional groups, as well as the potential for substitution on the aromatic ring, makes this compound a potentially useful intermediate for the synthesis of more complex molecules with desired biological activities.
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and spectral properties. While its specific biological activities remain to be thoroughly investigated, its structural features and the known bioactivities of related nitroaromatic compounds suggest that it could be a valuable building block in the development of new therapeutic agents. Further research into its biological effects is warranted to explore its full potential in drug discovery and development.
References
Technical Guide: Methyl 2-methoxy-6-nitrobenzoate
CAS Number: 77901-52-1
This technical guide provides a comprehensive overview of Methyl 2-methoxy-6-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a proposed synthesis pathway, and general applications.
Chemical and Physical Properties
This compound is a nitrobenzoate derivative with the following key identifiers and properties. Limited experimental data is publicly available; therefore, some values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 77901-52-1 | [1][2] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Purity | ≥98% | [1] |
Synthesis and Experimental Protocols
A potential precursor, 2-methyl-6-nitrobenzoic acid, is an important synthetic raw material for 2-methoxy-6-methylbenzoic acid, a key intermediate for the pesticide metrafenone.[3] The synthesis of 2-methyl-6-nitrobenzoic acid can be achieved through the oxidation of 3-nitro-o-xylene.[3]
Proposed Synthetic Pathway:
A general multi-step synthesis involving nitration, esterification, and methylation is a common method for preparing similar compounds.[4] For instance, the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid is a standard procedure.[5][6] Following the formation of the nitro-aromatic core, subsequent functional group manipulations would lead to the final product.
General Experimental Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification of this compound.
Applications in Research and Development
This compound and its structural analogs are primarily utilized as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[4] The presence of methoxy, nitro, and methyl ester functional groups provides multiple reaction sites for further chemical modifications.
Nitroaromatic compounds, in general, are versatile precursors. The nitro group can be reduced to an amine, which is a common functional group in many biologically active molecules.[4] Structurally related compounds, such as methyl 2-methoxy-3-nitrobenzoate, are used in the synthesis of enzyme inhibitors and receptor modulators.[7] While specific biological activities or target pathways for this compound have not been documented in publicly available literature, its utility as a building block in medicinal chemistry is inferred from the applications of analogous structures.
Characterization
Detailed spectroscopic data for this compound is not widely available. For structurally related compounds like methyl 2-nitrobenzoate, extensive spectral information, including 1H NMR, 13C NMR, and mass spectrometry data, is accessible in public databases such as PubChem.[8] Researchers synthesizing this compound would typically use these techniques for structural confirmation.
General Analytical Workflow:
Caption: Standard analytical workflow for the structural characterization of a synthesized compound.
Safety Information
Detailed toxicological data for this compound is not available. As with all nitroaromatic compounds, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. For related compounds, such as methyl 2-methyl-6-nitrobenzoate, GHS hazard statements indicate that it may be harmful if swallowed and cause skin and eye irritation.[9] Similar precautions should be taken when handling this compound.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. This compound CAS#: 77901-52-1 [amp.chemicalbook.com]
- 3. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. Methyl 2-methoxy-6-methyl-3-nitrobenzoate | 89586-16-3 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. nbinno.com [nbinno.com]
- 8. Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-methoxy-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 2-methoxy-6-nitrobenzoate (CAS Number: 77901-52-1). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis and analysis.
Core Physical and Chemical Properties
This compound is a nitroaromatic compound with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Its structure features a benzene ring substituted with a methoxy group, a nitro group, and a methyl ester group. These functional groups dictate its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₅ | N/A |
| Molecular Weight | 211.17 g/mol | N/A |
| CAS Number | 77901-52-1 | N/A |
| Melting Point | 63-65 °C | [1] |
| Boiling Point (Predicted) | 326.5 ± 22.0 °C | [1] |
| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in ethanol | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the electrophilic nitration of a suitable precursor, such as methyl 2-methoxybenzoate. The following is a representative experimental protocol.
Synthesis of this compound via Nitration
Materials:
-
Methyl 2-methoxybenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, a mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath.
-
Reaction Setup: A solution of methyl 2-methoxybenzoate in concentrated sulfuric acid is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
-
Nitration: The cold nitrating mixture is added dropwise to the stirred solution of methyl 2-methoxybenzoate over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained below 10 °C.
-
Reaction Monitoring and Quenching: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is slowly poured onto crushed ice with vigorous stirring.
-
Isolation of the Crude Product: The precipitated solid product is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove residual acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm). The methoxy and methyl ester protons will each appear as a singlet, typically in the range of δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester group (around δ 165 ppm), the aromatic carbons (in the range of δ 120-150 ppm), and the carbons of the methoxy and methyl ester groups (around δ 50-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
C=O stretch (ester): A strong absorption band around 1730 cm⁻¹.
-
NO₂ asymmetric stretch: A strong absorption band around 1530 cm⁻¹.
-
NO₂ symmetric stretch: A strong absorption band around 1350 cm⁻¹.
-
C-O stretch (ester and ether): Absorption bands in the region of 1250-1000 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Absorption bands around 3100-2850 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (211.17). Characteristic fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and the nitro group (-NO₂).
Chemical Reactivity and Visualization
This compound can undergo several key chemical transformations, primarily involving its nitro and ester functional groups. These reactions are crucial for its use as a synthetic intermediate.
Caption: Synthesis and key reactions of this compound.
The diagram above illustrates the synthesis of this compound from methyl 2-methoxybenzoate via nitration. It also depicts two of its principal chemical reactions: the reduction of the nitro group to an amine and the hydrolysis of the methyl ester to a carboxylic acid. These transformations highlight the utility of this compound as a versatile intermediate in the synthesis of more complex molecules.
Applications in Research and Development
As a functionalized aromatic compound, this compound serves as a valuable building block in organic synthesis. The presence of three distinct functional groups at specific positions on the benzene ring allows for a variety of chemical modifications. This makes it a useful precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The nitro group, in particular, can be readily converted to an amino group, which is a key functional group in many biologically active molecules. The ester and methoxy groups also offer sites for further synthetic transformations.
References
An In-depth Technical Guide on Methyl 2-methoxy-6-nitrobenzoate
This guide provides an overview of the fundamental physicochemical properties of Methyl 2-methoxy-6-nitrobenzoate, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.
Physicochemical Data
The core molecular attributes of this compound are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
Data sourced from Biotuva Life Sciences.[1]
Logical Relationship of Compound Properties
The following diagram illustrates the hierarchical relationship between the chemical name and its derived molecular properties.
References
The Solubility Profile of Methyl 2-methoxy-6-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Methyl 2-methoxy-6-nitrobenzoate, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in research and development, particularly in process chemistry and drug formulation. This document outlines standard experimental methodologies for solubility determination and presents a framework for reporting such data.
Introduction
This compound (C₉H₉NO₅, Molar Mass: 211.17 g/mol ) is a nitrobenzoate ester. Its molecular structure, featuring both polar (nitro and ester) and non-polar (aromatic ring, methyl, and methoxy groups) moieties, suggests a varied solubility profile in different solvent systems. Accurate solubility data is essential for optimizing reaction conditions, purification processes, and for the development of potential pharmaceutical formulations.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides standardized protocols to enable researchers to generate this critical data. The principles of "like dissolves like" suggest that the compound will exhibit higher solubility in polar aprotic and some polar protic organic solvents, with limited solubility in non-polar solvents and water. For instance, related compounds like ethyl 4-nitrobenzoate are generally soluble in organic solvents such as ethanol, acetone, and chloroform, but have limited solubility in water[1]. Similarly, methyl 3-nitrobenzoate is described as slightly soluble in ethanol, ether, and methanol, and insoluble in water[2][3].
Quantitative Solubility Data
The following table provides a template for presenting the experimentally determined solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C). Researchers should populate this table with their experimental findings.
| Solvent Class | Solvent | Molarity (mol/L) | Solubility (g/L) |
| Alcohols | Methanol | ||
| Ethanol | |||
| Isopropanol | |||
| Ketones | Acetone | ||
| Methyl Ethyl Ketone | |||
| Esters | Ethyl Acetate | ||
| Ethers | Diethyl Ether | ||
| Tetrahydrofuran (THF) | |||
| Hydrocarbons | n-Hexane | ||
| Toluene | |||
| Halogenated | Dichloromethane | ||
| Aqueous | Water |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent: the Gravimetric Method and the UV-Visible Spectroscopic Method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility by directly measuring the mass of the solute dissolved in a known volume of a saturated solution.[4][5][6]
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Drying and Weighing: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Once the solvent has completely evaporated, cool the container in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility (S) in g/L is calculated using the following formula:
S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate (L)
The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.
UV-Visible Spectroscopic Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It determines solubility by measuring the concentration of the solute in a saturated solution via its absorbance.[7][8][9][10]
Materials:
-
This compound
-
Selected solvents (UV-grade)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.
-
Sample Withdrawal and Dilution: Withdraw a small, precise volume of the supernatant using a filtered syringe. Dilute this solution quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration is the solubility of the compound.
The logical relationship for selecting an appropriate solubility determination method is outlined below.
Conclusion
The solubility of this compound is a fundamental physical property that dictates its application in various chemical processes. This guide provides the necessary framework for researchers to systematically determine and report this data. By employing standardized protocols such as the gravimetric and UV-Visible spectroscopic methods, reliable and reproducible solubility profiles can be established, facilitating the seamless integration of this compound into drug development and other scientific endeavors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. 618-95-1 CAS MSDS (Methyl 3-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scirp.org [scirp.org]
- 9. UV Spectrophotometric method for the identification and solubilit...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
Stability and Storage of Methyl 2-methoxy-6-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-methoxy-6-nitrobenzoate. The information is compiled from publicly available safety data sheets, and general chemical stability principles for aromatic nitro compounds and esters. This document is intended to serve as a valuable resource for ensuring the integrity and shelf-life of this compound in a laboratory and drug development setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.
| Property | Value | Reference |
| CAS Number | 77901-52-1 | [1] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | N/A |
| Melting Point | 63-65 °C | [1] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 326.5 ± 22.0 °C | [1] |
| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [1] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following conditions are recommended based on available data for the compound and its structural analogs.
Storage Conditions
For optimal stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Source |
| Temperature | Room Temperature | [1] |
| Atmosphere | Sealed in a dry environment | [1] |
| Container | Tightly closed container | [2][3][4] |
| Light Exposure | Protection from light is recommended for nitroaromatic compounds. | [4] |
| Ventilation | Store in a well-ventilated place. | [2][3][4] |
Incompatible Materials
To prevent degradation and potential hazardous reactions, avoid storing this compound with the following classes of substances:
-
Strong Oxidizing Agents: [2][3] These can react with the molecule, potentially leading to degradation.
-
Strong Bases: Can promote hydrolysis of the ester functional group.
-
Strong Reducing Agents: May reduce the nitro group.
-
Strong Acids: Can catalyze the hydrolysis of the ester group.
Handling Precautions
When handling this compound, standard laboratory safety practices should be observed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or vapors.[2][3]
Caption: Recommended storage and handling workflow for this compound.
Potential Degradation Pathways
While specific stability studies on this compound are not extensively available in the public domain, its chemical structure suggests two primary degradation pathways under stress conditions: hydrolysis of the ester and reduction of the nitro group.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-methoxy-6-nitrobenzoic acid and methanol. The rate of hydrolysis is generally pH-dependent.[5]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group under the influence of reducing agents, forming Methyl 2-amino-6-methoxybenzoate.[5]
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, which may induce degradation. The specific photoproducts for this compound have not been documented.
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, leading to the release of irritating gases and vapors, including oxides of nitrogen.[3][6]
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment (General Methodologies)
Specific, validated stability-indicating methods for this compound are not publicly documented. However, a standard approach for assessing the stability of a chemical compound involves forced degradation studies. The following are generalized protocols that can be adapted for this purpose.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.
| Stress Condition | Example Protocol |
| Acidic Hydrolysis | Mix the stock solution with an equal volume of 1N HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). |
| Basic Hydrolysis | Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. |
| Oxidative Degradation | Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period. |
| Thermal Degradation | Expose a solid sample of the compound to dry heat (e.g., 60-100°C) in a calibrated oven for a specified period. |
| Photostability | Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A dark control should be run in parallel. |
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Example Starting Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Column Temperature: Ambient or controlled (e.g., 25-30°C).
-
Injection Volume: 10-20 µL.
The method would be developed and validated by injecting the samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.
Caption: General workflow for experimental stability assessment.
Summary and Conclusion
This compound is a stable compound under recommended storage conditions, which include a dry, room-temperature environment in a tightly sealed container, protected from light.[1] Key considerations for maintaining its stability are the avoidance of incompatible materials such as strong oxidizing agents, acids, and bases. While specific quantitative stability data and degradation kinetics for this compound are not widely published, its known functional groups suggest susceptibility to hydrolysis and reduction under stress conditions. For critical applications in research and drug development, it is highly recommended that users perform their own stability assessments, including forced degradation studies, to establish a comprehensive stability profile under their specific experimental and formulation conditions. The general methodologies provided in this guide can serve as a starting point for such investigations.
References
The Synthetic Utility of Substituted Nitrobenzoates: A Technical Guide for Research Chemistry
For Researchers, Scientists, and Drug Development Professionals
Substituted nitrobenzoates are a class of organic compounds characterized by a benzene ring bearing both a nitro group (-NO₂) and a benzoate ester group (-COOR). These molecules serve as highly versatile and valuable building blocks in modern organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, activating it for a variety of chemical transformations.[1][2] This, combined with the reactivity of the ester functionality, makes substituted nitrobenzoates crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][3] Their derivatives have shown a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[2][4]
This technical guide provides a comprehensive overview of the core synthetic applications of substituted nitrobenzoates, detailing key reactions, experimental protocols, and their role in medicinal chemistry.
Core Synthetic Transformations of Substituted Nitrobenzoates
The strategic placement of the nitro and ester groups on the benzene ring allows for a diverse range of chemical manipulations. The primary transformations include the reduction of the nitro group, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
Reduction of Nitrobenzoates to Aminobenzoates
The reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations of substituted nitrobenzoates. The resulting aminobenzoates are key precursors for a vast array of more complex molecules, including many active pharmaceutical ingredients (APIs).[3][5] Various methods have been developed to achieve this conversion, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Common reduction methods include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl), catalytic hydrogenation (e.g., H₂/Pd-C), and other reducing agents like sodium dithionite.[6][7] The choice of method often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.[7] For instance, catalytic hydrogenation is often preferred for its clean conversion and high yields, provided the molecule does not contain other reducible groups.[6]
| Method | Reducing Agent(s) | Solvent/Conditions | Typical Yield | Notes |
| Catalytic Hydrogenation | H₂ gas, Pd/C (catalyst) | Methanol or Ethanol | Quantitative | Mild conditions, high yield.[6] |
| Metal/Acid Reduction | Iron powder (Fe), Acetic Acid (AcOH) | Ethanol/Water | Variable | Cost-effective, but can require harsh workup.[6] |
| Metal/Acid Reduction | Tin(II) chloride (SnCl₂), HCl | Ethanol | Good | Effective but uses a toxic metal.[7] |
| Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | aq. NaOH/NH₃ | Good | Suitable for substrates soluble in aqueous base.[6] |
Experimental Protocol: Reduction of Methyl 3-Nitrobenzoate using Catalytic Hydrogenation
This protocol describes the reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate using hydrogen gas and a palladium on carbon catalyst.[6]
Materials:
-
Methyl 3-nitrobenzoate
-
5% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve methyl 3-nitrobenzoate in methanol.
-
Carefully add 5% Pd/C catalyst to the solution (typically 0.5-2 mol%).
-
Seal the vessel and purge it with an inert gas, such as nitrogen or argon.
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1-3 bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel again with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield methyl 3-aminobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group (e.g., a halide) makes the aromatic ring susceptible to nucleophilic attack.[8][9] This reaction, known as Nucleophilic Aromatic Substitution (SNAr), is a powerful method for forming carbon-heteroatom and carbon-carbon bonds.[8] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[8][9]
A wide range of nucleophiles can be employed in SNAr reactions, including amines, thiols, alkoxides, and carbanions.[8] The choice of solvent is also critical, with polar aprotic solvents like DMSO and DMF being commonly used to facilitate the reaction.[8]
| Substrate | Nucleophile | Base/Solvent | Product | Typical Yield |
| Methyl 4,5-dimethyl-2-nitrobenzoate | Amine (R-NH₂) | K₂CO₃ / DMSO | 2-Amino derivative | Good to Excellent |
| Methyl 4,5-dimethyl-2-nitrobenzoate | Thiol (R-SH) | NaH / DMF | 2-Thioether derivative | Good to Excellent |
| 2,4-Dinitrochlorobenzene | Hydroxide (OH⁻) | Water | 2,4-Dinitrophenol | High |
Experimental Protocol: SNAr Reaction of Methyl 4,5-dimethyl-2-nitrobenzoate with an Amine
This protocol provides a general procedure for the reaction of an amine with an activated nitrobenzoate substrate.[8]
Materials:
-
Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq)
-
Amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
To a round-bottom flask, add methyl 4,5-dimethyl-2-nitrobenzoate and potassium carbonate.
-
Dissolve the starting materials in a minimal amount of DMSO.
-
Add the amine to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
// Reactants reactant [label=<
Activated Nitrobenzoate
]; nucleophile [label="Nu:⁻"];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex
(Resonance Stabilized)
];
// Products product [label=<
Substitution Product
]; leaving_group [label="LG⁻"];
// Arrows reactant -> meisenheimer [label=" + Nu:⁻ (Addition)\nRate-determining step", color="#EA4335"]; meisenheimer -> product [label=" - LG⁻ (Elimination)\nFast", color="#34A853"]; }
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
Synthesis of Substituted Nitrobenzoates via Electrophilic Aromatic Substitution
The most direct and common method for preparing substituted nitrobenzoates is through the electrophilic aromatic substitution (EAS) of a corresponding benzoate ester. [1][10]The nitration of methyl benzoate is a classic example taught in organic chemistry. [11]The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). [1][10] The ester group (-COOR) is an electron-withdrawing group and a meta-director. [11]Therefore, the nitration of a benzoate ester predominantly yields the 3-nitro (meta) substituted product. [1][11]
| Substrate | Reagents | Conditions | Major Product | Typical Yield |
|---|---|---|---|---|
| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | 0-15 °C | Methyl 3-nitrobenzoate | Good to Excellent |
| Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | < 5 °C | 3-Nitrobenzoic acid | Good |
Experimental Protocol: Nitration of Methyl Benzoate
This protocol describes the synthesis of methyl 3-nitrobenzoate. [12] Materials:
-
Methyl benzoate
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Cold water
-
Ice-cold methanol
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid (e.g., a 1:1 ratio) in a flask cooled in an ice-water bath. Keep this mixture cold.
-
In a separate flask, add methyl benzoate and cool it in an ice-water bath.
-
Slowly and carefully add the cold nitrating mixture dropwise to the stirred methyl benzoate over approximately 15 minutes, ensuring the reaction temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stand for about 15 minutes.
-
Carefully pour the reaction mixture onto crushed ice (approx. 2 grams) in a beaker.
-
Stir the mixture until the ice has melted. The solid product should precipitate.
-
Isolate the crude product by vacuum filtration using a Hirsch or Büchner funnel.
-
Wash the product on the filter twice with cold water, followed by two washes with ice-cold methanol to remove impurities.
-
The crude product can be purified by recrystallization from hot methanol.
Applications in Medicinal Chemistry and Drug Discovery
The structural framework of substituted nitrobenzoates is a recurring motif in compounds with significant biological activity. The nitro group, in particular, is a key pharmacophore in several antimicrobial and antitumor agents. [2][13]
Antimicrobial Activity
Substituted nitrobenzoates and their derivatives have demonstrated potent activity against a range of pathogens.
-
Antitubercular Activity: A study of 64 nitrobenzoate esters and thioesters revealed significant activity against Mycobacterium tuberculosis. [13]Compounds in the 3,5-dinitro esters series were found to be the most active. [13]This activity was not dependent on the compounds' pKa values or hydrolysis rates, suggesting a specific mechanism of action related to the nitro group. [13]* Antibacterial Activity: Certain nitro-substituted benzothiazole derivatives have shown potent antibacterial activity against Pseudomonas aeruginosa, a challenging nosocomial pathogen. [14][15]Similarly, other substituted nitrobenzoates have been identified with efficacy against this bacterium. [2]* Antifungal Activity: Derivatives of 3-methyl-4-nitrobenzoate have been evaluated as antifungal drug candidates. [4]Methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate, in particular, showed significant activity against Candida guilliermondii. [4]
Compound Class Target Organism Key Finding Reference 3,5-Dinitrobenzoate Esters Mycobacterium tuberculosis Most potent series in a library of 64 compounds. [13] Nitro-substituted Benzothiazoles Pseudomonas aeruginosa Potent activity observed at 50µg/ml and 100µg/ml. [14][15] | 3-Methyl-4-nitrobenzoate Derivatives | Candida guilliermondii | MIC values as low as 31 µM. | [4]|
Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.
Conclusion
Substituted nitrobenzoates are undeniably powerful and versatile intermediates in research chemistry. Their utility stems from the dual reactivity of the nitro and benzoate functionalities, which allows for a wide array of synthetic transformations. From the foundational reduction to aminobenzoates to modern cross-coupling reactions, these compounds provide access to a vast chemical space. Their prominence in the synthesis of biologically active molecules, particularly antimicrobials, underscores their continuing importance in drug discovery and development. The methodologies and data presented in this guide offer a robust foundation for researchers looking to harness the synthetic potential of this important class of molecules.
References
- 1. aiinmr.com [aiinmr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. pinn.ai [pinn.ai]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. rjptonline.org [rjptonline.org]
The Methoxy and Nitro Groups: A Dichotomy of Electronic Influence on Benzoate Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The subtle placement of a methoxy (-OCH₃) or a nitro (-NO₂) group on a benzoate ring system can dramatically alter its chemical reactivity, a principle of fundamental importance in fields ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive analysis of the electronic effects of these two functional groups, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles that govern their influence.
Core Principles: A Tale of Two Substituents
The reactivity of a benzoate derivative, whether it be the acidity of the parent benzoic acid or the susceptibility of a benzoate ester to hydrolysis, is dictated by the electron density at the carboxylic acid or ester functional group. The methoxy and nitro groups represent two opposing electronic influences:
-
The Methoxy Group (-OCH₃): Characterized as an electron-donating group (EDG) , the methoxy group exerts its influence primarily through the resonance effect (also known as the mesomeric effect). The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions.[1] This increased electron density destabilizes the conjugate base of benzoic acid, making it a weaker acid, and deactivates the carbonyl carbon of a benzoate ester towards nucleophilic attack.[2] However, the oxygen atom is also electronegative, leading to a weaker, opposing inductive effect that withdraws electron density.[1] The resonance effect is generally dominant, especially when the methoxy group is at the para position.[1]
-
The Nitro Group (-NO₂): In stark contrast, the nitro group is a powerful electron-withdrawing group (EWG) . It exerts a strong inductive effect due to the high electronegativity of the nitrogen and oxygen atoms. Furthermore, it exhibits a potent resonance effect , withdrawing electron density from the benzene ring and delocalizing it onto the oxygen atoms of the nitro group.[3] This withdrawal of electron density stabilizes the conjugate base of benzoic acid, thereby increasing its acidity.[3] In the case of a benzoate ester, the electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]
These electronic effects can be visualized through the following logical flow:
Quantitative Analysis: pKa Values and Hydrolysis Rates
The electronic influence of methoxy and nitro groups can be quantified by examining their impact on the acid dissociation constant (pKa) of benzoic acid and the rate of hydrolysis of benzoate esters.
Acidity of Substituted Benzoic Acids (pKa)
A lower pKa value indicates a stronger acid. The data clearly shows that the electron-withdrawing nitro group increases the acidity of benzoic acid, while the electron-donating methoxy group decreases its acidity.
| Substituent Position | Methoxy (-OCH₃) pKa | Nitro (-NO₂) pKa |
| ortho | 4.09 | 2.17 |
| meta | 4.09 | 3.45 |
| para | 4.47[4] | 3.44 |
| Unsubstituted | 4.20[4] | 4.20[4] |
Note: pKa values are for aqueous solutions at 25°C. Values are compiled from various sources and may show slight variations.
Alkaline Hydrolysis of Substituted Phenyl Benzoates
The rate of alkaline hydrolysis of esters is a measure of the electrophilicity of the carbonyl carbon. A higher rate constant (k) indicates a more reactive ester. The data below for the alkaline hydrolysis of para-substituted phenyl benzoates demonstrates that the nitro group significantly accelerates the reaction, while the methoxy group retards it.
| Substituent on Phenyl Group | Second-Order Rate Constant (k) M⁻¹s⁻¹ | Relative Rate (k/k₀) |
| p-Nitro | 10.8 | ~153 |
| p-Methoxy | 0.0706 | ~1.0 |
| Unsubstituted (H) | 0.0706 (reference) | 1.0 |
Note: Data is for the alkaline hydrolysis of substituted phenyl benzoates in aqueous 0.5 M Bu₄NBr at 25°C.[5] The unsubstituted rate is used as the reference (k₀).
The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that quantitatively describes the effect of substituents on reaction rates.[6] For the hydrolysis of benzoate esters, a positive rho (ρ) value indicates that the reaction is favored by electron-withdrawing groups.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the substituted benzoic acid with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[7]
Materials:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
-
Substituted benzoic acid (e.g., 4-methoxybenzoic acid, 4-nitrobenzoic acid)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Buffer solutions (pH 4, 7, and 10) for pH meter calibration
Procedure:
-
Calibrate the pH meter: Use the standard buffer solutions to calibrate the pH meter according to the manufacturer's instructions.
-
Prepare the acid solution: Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker. If solubility is an issue, a co-solvent like ethanol or acetonitrile can be used, but this will affect the absolute pKa value.[6]
-
Set up the titration: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized 0.1 M NaOH solution over the beaker.
-
Titrate the solution: Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point. Continue the titration until the pH has stabilized well beyond the equivalence point.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. A first derivative plot (ΔpH/ΔV vs. V) can be used to determine this point more accurately.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.[7]
-
Determination of Hydrolysis Rate by UV-Vis Spectrophotometry
The alkaline hydrolysis of certain benzoate esters, such as p-nitrophenyl benzoate, can be conveniently monitored using UV-Vis spectrophotometry because the product, p-nitrophenoxide, has a strong absorbance at a different wavelength than the reactant ester.[8]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Thermostatted cell holder
-
Stopwatch
-
Micropipettes
-
Substituted p-nitrophenyl benzoate ester (e.g., p-nitrophenyl-p-methoxybenzoate, p-nitrophenyl-p-nitrobenzoate)
-
Buffer solution (e.g., pH 10)
-
Solvent (e.g., acetonitrile or DMSO, if necessary to dissolve the ester)
Procedure:
-
Prepare stock solutions: Prepare a stock solution of the benzoate ester in a suitable solvent and a stock solution of the buffer.
-
Determine the wavelength of maximum absorbance (λmax): Prepare a solution of the expected product (e.g., p-nitrophenol in the basic buffer) and scan its absorbance from ~200-500 nm to determine the λmax of the phenoxide ion.
-
Set up the kinetic run:
-
Equilibrate the buffer solution to the desired temperature in the thermostatted cell holder of the spectrophotometer.
-
Set the spectrophotometer to measure absorbance at the λmax of the product.
-
Blank the instrument with the buffer solution.
-
-
Initiate the reaction: Add a small, known volume of the ester stock solution to the cuvette containing the buffer, quickly mix, and start the stopwatch and data acquisition simultaneously.
-
Monitor the reaction: Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance no longer changes).
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics if the concentration of the base (from the buffer) is in large excess.
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the hydroxide ion.
-
Conclusion
The electronic effects of methoxy and nitro groups on the reactivity of benzoates are a clear illustration of the principles of physical organic chemistry. The electron-donating methoxy group decreases acidity and slows nucleophilic attack on the ester carbonyl, while the electron-withdrawing nitro group has the opposite effect. A thorough understanding of these substituent effects is crucial for the rational design of molecules with tailored properties, a cornerstone of modern drug development and chemical research. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for professionals in these fields.
References
- 1. Development of ultraviolet spectroscopic method for the estimation of metronidazole benzoate from pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 2-methoxy-6-nitrobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Methyl 2-methoxy-6-nitrobenzoate, a key building block in the development of various pharmaceutical compounds and fine chemicals. Two common and effective esterification methods starting from 2-methoxy-6-nitrobenzoic acid are presented: Fischer Esterification and a method utilizing thionyl chloride.
Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-methoxy-6-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 180 | 53967-73-0[1] |
| Methanol | CH₄O | 32.04 | -98 | 67-56-1 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 7664-93-9 |
| Thionyl Chloride | SOCl₂ | 118.97 | -104 | 7719-09-7 |
| This compound | C₉H₉NO₅ | 211.17 | Not available | 77901-52-1 |
Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.6-7.8 (m, 2H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.8 (C=O), 152.1 (C-OCH₃), 148.5 (C-NO₂), 132.8, 128.5, 125.4, 118.2 (Ar-C), 56.4 (OCH₃), 52.8 (COOCH₃) |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Fischer Esterification
This classic method employs an acid catalyst to promote the esterification of the carboxylic acid with methanol.
Reagents and Quantities:
| Reagent | M.W. ( g/mol ) | Amount | Molar Equiv. |
| 2-methoxy-6-nitrobenzoic acid | 197.14 | 5.0 g | 1.0 |
| Methanol | 32.04 | 50 mL | Excess |
| Concentrated Sulfuric Acid | 98.08 | 1 mL | Catalytic |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-6-nitrobenzoic acid (5.0 g).
-
Add methanol (50 mL) to the flask and stir the suspension.
-
Carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by a brine wash (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain pure this compound.
Expected Yield: 75-85%
Method 2: Esterification using Thionyl Chloride
This method proceeds via the formation of a more reactive acyl chloride intermediate.
Reagents and Quantities:
| Reagent | M.W. ( g/mol ) | Amount | Molar Equiv. |
| 2-methoxy-6-nitrobenzoic acid | 197.14 | 5.0 g | 1.0 |
| Thionyl Chloride | 118.97 | 2.5 mL | 1.5 |
| Methanol | 32.04 | 30 mL | Excess |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methoxy-6-nitrobenzoic acid (5.0 g) in dry dichloromethane (50 mL).
-
Add thionyl chloride (2.5 mL) dropwise to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
To the resulting crude acyl chloride, carefully add methanol (30 mL) at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography as described in Method 1.
Expected Yield: 85-95%
Visualized Workflows
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Esterification via Thionyl Chloride.
References
Application Notes and Protocols: Step-by-Step Nitration of a Methyl Benzoate Derivative
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the nitration of methyl benzoate, a foundational example of electrophilic aromatic substitution. The protocols detailed herein outline the synthesis of methyl 3-nitrobenzoate, an important intermediate in the development of various pharmaceuticals and other fine chemicals.[1][2][3]
The ester functional group of methyl benzoate deactivates the aromatic ring and directs the incoming electrophilic nitronium ion (NO₂⁺) to the meta position.[2][4][5] This regioselectivity is a key concept in aromatic chemistry. The reaction is typically performed using a nitrating mixture of concentrated nitric and sulfuric acids.[2][3][6] Sulfuric acid serves as a catalyst, protonating nitric acid to facilitate the formation of the highly reactive nitronium ion.[2][3][4][7]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the synthesis and purification of methyl 3-nitrobenzoate.
Materials:
| Reagent/Apparatus | Specifications |
| Methyl benzoate | Reagent grade |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% |
| Concentrated Nitric Acid (HNO₃) | 70% |
| Ethanol | 95% or absolute |
| Methanol | Reagent grade |
| Crushed Ice | |
| Distilled Water | |
| Conical flasks/Erlenmeyer flasks | Various sizes (50 mL, 100 mL, 150 mL) |
| Test tubes | |
| Beakers | Various sizes |
| Graduated cylinders | 10 mL |
| Pasteur pipettes/Dropping pipettes | |
| Stir bar and stir plate | |
| Ice bath | |
| Buchner funnel and filter flask | |
| Filter paper | |
| Watch glass | |
| Melting point apparatus |
Safety Precautions:
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[3][5][8] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
The nitration reaction is exothermic.[1][5] Strict temperature control is crucial to prevent the formation of byproducts and ensure safety.[5][9]
-
Ethanol and methanol are flammable.[8] Avoid open flames during recrystallization.
Protocol 1: Nitration of Methyl Benzoate
-
In a 50 cm³ dry conical flask, place 2.0 g of methyl benzoate.[6]
-
Carefully and slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate while swirling the flask to ensure thorough mixing.[6]
-
Cool this mixture in an ice-water bath.[6]
-
In a separate dry test tube, prepare the nitrating mixture by cautiously adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid.[6][8] Cool this nitrating mixture in the ice-water bath.[6][8]
-
Using a dropping pipette, add the chilled nitrating mixture dropwise to the cold solution of methyl benzoate and sulfuric acid over approximately 15 minutes.[6][8] Maintain the temperature of the reaction mixture below 6 °C throughout the addition.[6][8]
-
Once the addition is complete, allow the reaction flask to stand at room temperature for 15 minutes.[6][8]
-
Carefully pour the reaction mixture onto approximately 20 g of crushed ice in a beaker.[6] The product, methyl 3-nitrobenzoate, will precipitate as a solid.[6]
-
Allow the ice to melt completely, then isolate the crude solid product by vacuum filtration using a Buchner funnel.[6][10]
-
Wash the crude product with a small amount of ice-cold water to remove residual acid.[6][10]
Protocol 2: Purification by Recrystallization
Two common solvent systems for the recrystallization of methyl 3-nitrobenzoate are an ethanol/water mixture and methanol.[11]
Method A: Recrystallization from Ethanol/Water [6]
-
Transfer the crude solid into a small conical flask.
-
Add approximately 10 cm³ of distilled water and heat the mixture to just below boiling. The solid may melt into an oil.[6]
-
Add hot ethanol dropwise while stirring until the oily substance completely dissolves.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration.[6]
-
Dry the crystals, for instance, in a low-temperature oven (below 50 °C).[6]
Method B: Recrystallization from Methanol [7][11]
-
Place the crude product in a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid.[7]
-
Once dissolved, allow the solution to cool to room temperature and then in an ice bath to induce crystallization.[7]
-
Isolate the purified crystals by vacuum filtration.[7]
-
Wash the crystals with a small volume of ice-cold methanol.[7][12]
-
Allow the crystals to dry completely.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Reference |
| Methyl Benzoate | 2.0 g | [6] |
| Concentrated H₂SO₄ (for substrate) | 4.0 cm³ | [6] |
| Concentrated HNO₃ (for nitrating mix) | 1.5 cm³ | [6] |
| Concentrated H₂SO₄ (for nitrating mix) | 1.5 cm³ | [6] |
| Reaction Temperature | < 6 °C | [6][8] |
| Addition Time | ~15 minutes | [6][8] |
| Room Temperature Stir Time | 15 minutes | [6][8] |
Table 2: Product Characterization
| Property | Expected Value | Reference |
| Product Name | Methyl 3-nitrobenzoate | [6] |
| Appearance | Pale yellow or white solid | [13] |
| Melting Point | 78 °C | [8][9][11] |
| IR (C=O stretch) | ~1715-1725 cm⁻¹ | [5][12] |
| IR (NO₂ stretch) | ~1520-1530 and 1350 cm⁻¹ | [5][12] |
| ¹³C NMR (Carbonyl C) | ~164 ppm | [14] |
| ¹³C NMR (Methyl C) | ~52 ppm | [14] |
Visualizations
References
- 1. What is the nitration process of Methyl benzoate?_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pinn.ai [pinn.ai]
- 4. webassign.net [webassign.net]
- 5. echemi.com [echemi.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. savemyexams.com [savemyexams.com]
- 9. ochem.weebly.com [ochem.weebly.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. southalabama.edu [southalabama.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. aiinmr.com [aiinmr.com]
Application Notes and Protocols: The Strategic Use of Methyl 2-methoxy-6-nitrobenzoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 2-methoxy-6-nitrobenzoate as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic positioning of the methoxy, nitro, and methyl ester functional groups on the aromatic ring makes this compound a valuable precursor for the construction of complex molecular architectures, particularly substituted anilines, which are pivotal in drug discovery and development.
The primary synthetic transformation for this compound in a pharmaceutical context is the reduction of the nitro group to a primary amine, yielding Methyl 2-amino-6-methoxybenzoate. This resulting substituted aniline is a key intermediate for the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators. The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a robust guide for reaction development and optimization.
Key Synthetic Transformation: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental step that unlocks the synthetic potential of this compound. This transformation is most commonly achieved through catalytic hydrogenation or chemical reduction.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for the Synthesis of Methyl 2-amino-6-methoxybenzoate
This protocol is adapted from established procedures for the reduction of substituted nitrobenzoates and offers a clean and efficient method for the synthesis of the corresponding aniline.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethyl acetate (or Methanol, or Ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable reaction flask, dissolve this compound (1.0 eq) in ethyl acetate (or another suitable solvent).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude Methyl 2-amino-6-methoxybenzoate.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Chemical Reduction using Iron in Acetic Acid
This protocol provides an alternative to catalytic hydrogenation and is particularly useful for large-scale synthesis. It is adapted from a procedure used in the synthesis of Gefitinib.[1]
Materials:
-
This compound
-
Iron powder (Fe)
-
Acetic acid
-
Methanol
-
Water
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
Equipment:
-
Round-bottom flask with a condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add acetic acid and powdered iron. Stir the resulting suspension for 15 minutes at 50°C under an inert atmosphere.
-
Dissolve this compound (1.0 eq) in methanol and add this solution dropwise to the stirred iron suspension.
-
Maintain the reaction mixture at 50-60°C for approximately 30 minutes, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the hot mixture to remove the iron catalyst and wash the filter cake with methanol.
-
Combine the filtrate and washes and remove the volatiles under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 2-amino-6-methoxybenzoate.
Data Presentation
The following table summarizes quantitative data from reactions involving the reduction of nitrobenzoate derivatives similar to this compound. This data provides a benchmark for expected yields and reaction conditions.
| Starting Material | Reduction Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Chemical Reduction | Iron powder | Acetic Acid | 50-60 | 0.5 | 77 | >95 (HPLC) | [1] |
| Methyl 4,5-dimethyl-2-nitrobenzoate | Catalytic Hydrogenation | Pd/C | Not specified | RT | 2 | High | N/A | [2] |
| 2-nitro-4-methoxy-5-(3-morpholinopropoxy)benzoate | Catalytic Hydrogenation | 10% Pd/C | Ethyl Acetate | RT | N/A | N/A | N/A | [3] |
Visualizations
Synthetic Workflow
The following diagram illustrates the central role of this compound as a precursor to a key aniline intermediate, which can then be elaborated into more complex pharmaceutical building blocks.
Hypothetical Signaling Pathway Interaction
Substituted anilines derived from this compound are common scaffolds in kinase inhibitors. The diagram below shows a simplified, hypothetical signaling pathway where a drug, developed from such an intermediate, inhibits a protein kinase, thereby blocking downstream signaling that could lead to cell proliferation.
References
Application Notes and Protocols: Methyl 2-methoxy-6-nitrobenzoate as a Strategic Precursor in Heterocyclic Synthesis
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of starting materials is paramount to achieving molecular complexity efficiently and with high yields. Methyl 2-methoxy-6-nitrobenzoate is a versatile and highly functionalized aromatic building block, uniquely poised for the construction of diverse heterocyclic scaffolds.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: the nitro group, which serves as a masked amine; the electron-donating methoxy group, which influences aromatic reactivity; and the methyl ester, which can be further manipulated or hydrolyzed.[2]
This guide provides an in-depth exploration of the application of this compound in the synthesis of high-value heterocyclic systems, with a focus on benzimidazoles and quinolines—cores frequently found in pharmacologically active agents.[3][4] We will dissect the underlying chemical logic, provide field-tested protocols, and offer insights into the causality behind experimental choices.
Part 1: The Foundational Transformation: Nitro Group Reduction
The synthetic utility of this compound is fundamentally unlocked by the reduction of its nitro moiety to a primary amine. This transformation converts the powerful electron-withdrawing nitro group (σp = +0.78) into a strongly electron-donating amino group (σp = -0.66), which dramatically alters the electronic character of the aromatic ring and introduces a key nucleophilic center for subsequent cyclization reactions.[5] The choice of reduction methodology is critical and depends on the desired chemoselectivity and tolerance of other functional groups.
Causality Behind Method Selection:
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method, proceeding with high yields under mild conditions.[6] The choice of catalyst (e.g., Palladium, Platinum) can be tuned for efficiency. It is particularly useful when avoiding harsh acidic or strongly basic conditions. However, care must be taken as palladium on carbon (Pd/C) can be pyrophoric when dry.[6]
-
Metal-Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in HCl are classic, robust methods for nitro reduction.[7] They are cost-effective and suitable for large-scale synthesis but often require stoichiometric amounts of metal and a more demanding aqueous workup to remove metal salts.
Table 1: Comparison of Common Nitro Group Reduction Methodologies
| Method | Catalyst/Reagent | Conditions | Solvent | Typical Yield | Advantages & Considerations |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (balloon or Parr shaker) | Methanol/Ethanol | >95% | High efficiency, clean reaction profile, mild conditions.[6][8] Catalyst is recyclable but can be pyrophoric. |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate or Hydrazine | Methanol/Ethanol | >90% | Avoids the use of gaseous hydrogen, making it experimentally simpler and safer for standard lab setups.[7][9] |
| Metal/Acid Reduction | Iron powder | Acetic Acid, reflux | Acetic Acid/Water | >90% | Cost-effective, highly reliable, and tolerant of many functional groups.[7] Requires stoichiometric reagents and acidic workup. |
| Metal Salt Reduction | SnCl₂·2H₂O | Concentrated HCl | Ethanol | >85% | Effective method, but tin waste disposal is a significant environmental concern. |
General Protocol 1: Catalytic Transfer Hydrogenation of this compound
This protocol describes a reliable and safe method for the reduction of the nitro group, yielding Methyl 2-amino-6-methoxybenzoate, the pivotal intermediate for subsequent cyclizations.
Workflow for the Synthesis of the Key Amine Intermediate
Caption: General workflow for the reduction of the nitroaromatic precursor.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.05 - 0.10 eq by weight)
-
Ammonium Formate (5.0 eq)
-
Methanol (ACS grade)
-
Celite®
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.
-
Add methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C to the solution. Note: Never add the catalyst to a dry flask; always add it to the solvent to mitigate its pyrophoric risk.
-
Add ammonium formate in one portion. The reaction is often exothermic.
-
Heat the mixture to reflux (approx. 65°C for methanol) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude Methyl 2-amino-6-methoxybenzoate is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.
Part 2: Application in Benzimidazole Synthesis
The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg synthesis.[10][11] Our key intermediate, Methyl 2-amino-6-methoxybenzoate, can be further transformed into the required o-phenylenediamine precursor, although a more direct approach involves cyclization strategies that utilize the existing ester functionality. A common strategy involves reductive cyclization with a 2-nitroaniline derivative.
Here, we present a robust two-step protocol starting from our title compound.
Synthetic Pathway to Substituted Benzimidazoles
References
- 1. Methyl 2-methoxy-6-methyl-3-nitrobenzoate | 89586-16-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of a Nitro Group to an Amine
For Researchers, Scientists, and Drug Development Professionals
The transformation of a nitro group into a primary amine is a cornerstone reaction in organic synthesis, pivotal in the production of a multitude of pharmaceuticals, dyes, and other fine chemicals. The resulting amines are versatile intermediates, serving as critical building blocks for more complex molecular structures. The selection of an appropriate reduction methodology is paramount and is dictated by factors such as the substrate's functional group tolerance, desired chemoselectivity, scalability, safety, and cost-effectiveness. This document provides a comprehensive overview of prevalent experimental procedures, detailed protocols, and comparative data for the reduction of nitro groups.
Methodologies for Nitro Group Reduction
Several robust methods exist for the reduction of nitro compounds. These can be broadly classified into catalytic hydrogenation and metal-mediated reductions.[1]
-
Catalytic Hydrogenation: This is frequently the method of choice due to its high efficiency and clean reaction profiles.[1] It typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of molecular hydrogen (H₂). While highly effective for both aromatic and aliphatic nitro groups, a notable drawback is its potential to reduce other functional groups.[1][2]
-
Metal-Mediated Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic conditions provides a milder alternative for reducing nitro groups to amines, often in the presence of other reducible functionalities.[2][3] Tin(II) chloride (SnCl₂) also offers a mild method for this transformation.[2] Another approach involves using sodium borohydride (NaBH₄) in combination with transition metal salts like nickel(II) chloride (NiCl₂·6H₂O), which can efficiently reduce nitroarenes at room temperature.[4]
Comparative Data of Reduction Methods
The following table summarizes quantitative data for various common methods used for the reduction of nitroarenes to anilines, providing a basis for comparison.
| Method | Reagents/Catalyst | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂ (50 psi), 5% Pd/C | Methanol | Room Temp. | 1-3 h | >95 | [1][2] |
| Iron Reduction | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 2-4 h | 85-95 | [5] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol | Reflux | 1-3 h | 80-90 | [1] |
| Sodium Borohydride/Nickel | NaBH₄, NiCl₂·6H₂O (cat.) | CH₃CN/Water | Room Temp. | 5-20 min | 90-98 | [4] |
Experimental Protocols
Below are detailed protocols for two common and effective methods for the reduction of a nitro group to an amine.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of an aromatic nitro compound to its corresponding aniline using catalytic hydrogenation.
Materials:
-
Aromatic nitro compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Parr hydrogenator or a similar hydrogenation apparatus
Procedure:
-
Reactor Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), add the aromatic nitro compound and the solvent (methanol or ethanol).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under an inert atmosphere.
-
System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with an inert gas (nitrogen or argon) 3-5 times to remove any residual air, followed by purging with hydrogen gas.[6]
-
Pressurization: Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the hydrogen uptake or by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6]
-
Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.[6]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification: If necessary, purify the product by crystallization or column chromatography.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This protocol details the reduction of an aromatic nitro compound using iron powder in the presence of an electrolyte, such as ammonium chloride.
Materials:
-
Aromatic nitro compound (1.0 eq)
-
Iron powder (5-10 eq)
-
Ammonium chloride (NH₄Cl) (4-5 eq)
-
Ethanol/Water mixture (e.g., 4:1)
-
Ethyl acetate or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the aromatic nitro compound in a mixture of ethanol and water.
-
Reagent Addition: Add the iron powder and ammonium chloride to the suspension.[5]
-
Heating: Heat the reaction mixture to reflux and stir vigorously. The reaction is often exothermic.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the starting material typically indicates the completion of the reaction.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purification: Purify the product by crystallization or column chromatography as needed.
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for the reduction of a nitro group and the simplified chemical transformation pathway.
Caption: A generalized experimental workflow for the reduction of a nitro group.
Caption: Simplified reaction pathway for the six-electron reduction of a nitro group.
References
Application Notes and Protocols: Methyl 2-methoxy-6-nitrobenzoate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methoxy-6-nitrobenzoate is a nitroaromatic compound that serves as a valuable substrate in various biochemical assays, particularly for the characterization of nitroreductase enzymes. These enzymes, predominantly found in bacteria and certain fungi, are of significant interest in several fields, including bioremediation, antibiotic development, and cancer therapy. The enzymatic reduction of the nitro group in this compound provides a measurable signal that can be used to quantify enzyme activity, screen for inhibitors, and elucidate enzyme kinetics.
The primary application of this compound is in spectrophotometric assays that monitor the activity of NAD(P)H-dependent nitroreductases. The reduction of the nitro group is coupled to the oxidation of NADPH or NADH, which can be conveniently followed by the decrease in absorbance at 340 nm. This allows for a continuous and real-time measurement of enzyme activity.
Principle of the Assay
The core principle of using this compound in a biochemical assay is the enzymatic reduction of its nitro group by a nitroreductase. This reaction is dependent on the presence of a reducing cofactor, typically NADPH or NADH. The overall reaction can be summarized as follows:
This compound + NAD(P)H + H⁺ → Reduced product + NAD(P)⁺
The progress of this reaction can be monitored by observing the decrease in the concentration of NAD(P)H, which has a distinct absorbance peak at 340 nm. The substrate and its reduced product do not absorb significantly at this wavelength, making the change in absorbance directly proportional to the enzyme's activity.
Application Areas
-
Enzyme Activity Determination: Quantifying the catalytic activity of purified or crude nitroreductase preparations.
-
Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for the substrate.
-
Inhibitor Screening: Identifying and characterizing potential inhibitors of nitroreductase enzymes, which is relevant for drug development.
-
Bioremediation Research: Studying the degradation of nitroaromatic pollutants by microbial enzymes.
-
Prodrug Activation Studies: Investigating the activation of nitroaromatic prodrugs by specific nitroreductases in cancer therapy research.
Experimental Protocols
General Nitroreductase Activity Assay using a Nitroaromatic Substrate
This protocol describes a general method for determining nitroreductase activity using a spectrophotometer to monitor NAD(P)H consumption. This can be adapted for use with this compound.
Materials:
-
Purified or crude nitroreductase enzyme preparation
-
This compound (or other nitroaromatic substrate)
-
NADPH or NADH
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.
-
NAD(P)H Stock Solution: Prepare a 10 mM stock solution of NADPH or NADH in the assay buffer. Store on ice.
-
Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10-100 mM. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
-
Set up the Assay:
-
In a 1 ml cuvette, combine the following in the order listed:
-
Assay Buffer (to a final volume of 1 ml)
-
NAD(P)H solution (to a final concentration of 0.1-0.2 mM)
-
Substrate solution (the concentration will vary depending on the experiment, for Km determination, a range of concentrations bracketing the expected Km should be used).
-
-
Mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 25°C or 37°C).
-
-
Initiate the Reaction:
-
Start the reaction by adding a small volume of the enzyme preparation to the cuvette.
-
Immediately mix the contents of the cuvette by inverting it and start recording the absorbance at 340 nm.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm over a period of 1-5 minutes. Ensure the rate of decrease is linear during the initial phase of the reaction.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the change in absorbance to the change in NAD(P)H concentration. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Enzyme activity (in units/ml) can be calculated using the following formula:
where one unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.
-
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for Various Nitroreductase Substrates
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference Enzyme |
| Escherichia coli NfsB | p-Nitrobenzoic acid | 130 | 1.7 s⁻¹ (k_cat_) | N/A |
| Pseudomonas fluorescens KU-7 | 2-Nitrobenzoate | N/A | 10.26 U/mg | N/A |
| Enterobacter cloacae | p-Nitrobenzoic acid | 35 (for NADH) | 1.7 s⁻¹ (k_cat_) | N/A |
Note: The presented Vmax values are reported as kcat, which is equivalent to Vmax/[E]t.
Table 2: IC50 Values for Representative Nitroreductase Inhibitors
| Enzyme | Inhibitor | Substrate Used in Assay | IC_50_ (µM) |
| E. coli Nitroreductase | Dicoumarol | Menadione | ~5 |
| Trypanosoma cruzi Nitroreductase | Benznidazole | N/A | N/A |
Note: Data for specific inhibitors against nitroreductases using this compound is limited. The table shows examples of inhibitors for nitroreductases with other substrates.
Visualizations
Experimental Workflow for Nitroreductase Activity Assay
Caption: Workflow for a typical nitroreductase spectrophotometric assay.
Signaling Pathway Context: Prodrug Activation by Nitroreductase
Caption: Prodrug activation by nitroreductase for targeted therapy.
Application Notes: Fischer Esterification of 2-Methoxy-6-nitrobenzoic Acid
These application notes provide a comprehensive guide for the synthesis of methyl 2-methoxy-6-nitrobenzoate via the Fischer esterification of 2-methoxy-6-nitrobenzoic acid. This process is a fundamental acid-catalyzed esterification essential for pharmaceutical and chemical research.[1][2][3] The protocol detailed below is designed for researchers, scientists, and professionals in drug development.
The Fischer esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[2][3] To achieve a high yield of the ester product, the equilibrium is typically shifted towards the products by using an excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[3][4][5][6] This protocol utilizes an excess of methanol to drive the reaction to completion.
Quantitative Data Summary
The following tables outline the necessary reagents and typical reaction parameters for this protocol.
Table 1: Reagent Specifications
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2-Methoxy-6-nitrobenzoic acid | C₈H₇NO₅ | 197.15 | 10.0 | 1.0 | 1.97 g |
| Methanol | CH₃OH | 32.04 | 247 | ~25 | 10 mL |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1.8 | 0.18 | 0.1 mL |
Table 2: Reaction and Product Parameters
| Parameter | Value |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C)[7] |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Product Information | |
| Product Name | This compound |
| Chemical Formula | C₉H₉NO₅ |
| Molar Mass ( g/mol ) | 211.17 |
| Theoretical Yield | 2.11 g |
| Appearance | Expected to be a solid |
Experimental Protocol
This protocol details the Fischer esterification of 2-methoxy-6-nitrobenzoic acid to yield this compound.
Materials:
-
2-Methoxy-6-nitrobenzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.97 g (10.0 mmol) of 2-methoxy-6-nitrobenzoic acid.
-
Add 10 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved.
-
Carefully and slowly add 0.1 mL of concentrated sulfuric acid to the stirring solution.[4][7]
-
-
Reflux:
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing 25 mL of cold water.[9]
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers in the separatory funnel.
-
-
Neutralization and Washing:
-
Wash the combined organic layers with 20 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid.[7][9] Continue washing until no more CO₂ evolution is observed.
-
Wash the organic layer with 20 mL of brine to remove residual water.[7]
-
Drain the organic layer into a clean Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Purification:
-
If necessary, purify the crude this compound by recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) or by column chromatography.
-
Visual Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
- 1. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studylib.net [studylib.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Application Notes and Protocols for the Industrial Scale Synthesis of Methyl 2-methoxy-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic considerations for the industrial-scale production of Methyl 2-methoxy-6-nitrobenzoate. This document includes a plausible two-step synthetic pathway, detailed experimental protocols, a summary of quantitative data from analogous reactions, and essential safety information.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring methoxy, nitro, and methyl ester functional groups, makes it a versatile building block for the creation of more complex molecules. The industrial-scale synthesis of this compound requires careful consideration of reaction conditions, scalability, safety, and cost-effectiveness to ensure a high-yield and high-purity product. The following protocols are based on established methodologies for the nitration of substituted benzoic acids and the esterification of aromatic carboxylic acids.
Proposed Synthetic Pathway
The industrial synthesis of this compound can be efficiently achieved through a two-step process starting from 2-methoxybenzoic acid:
-
Nitration: Electrophilic aromatic substitution of 2-methoxybenzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, yielding 2-methoxy-6-nitrobenzoic acid.
-
Esterification: Fischer-Speier esterification of 2-methoxy-6-nitrobenzoic acid with methanol, catalyzed by a strong acid, to produce the final product, this compound.
It is important to note that the directing effects of the methoxy (ortho, para-directing) and carboxylic acid (meta-directing) groups on the aromatic ring of 2-methoxybenzoic acid make the regioselective synthesis of the 6-nitro isomer challenging. The conditions outlined below are designed to favor the desired isomer, but optimization would be required in a production setting.
Quantitative Data Summary
The following table summarizes key quantitative data from analogous industrial and laboratory-scale reactions that can be used as a benchmark for the synthesis of this compound.
| Parameter | Step 1: Nitration of a Substituted Benzoic Acid | Step 2: Esterification of a Nitrobenzoic Acid |
| Starting Material | m-Toluic Acid[1] | p-Nitrobenzoic Acid[2] |
| Temperature | -17.8 °C[1] | 190 °C[2] |
| Pressure | Atmospheric[1] | Autoclave (elevated pressure)[2] |
| Reactants/Reagents | Nitric Acid[1] | Methanol, Acid Catalyst[2] |
| Conversion Rate | 99.4%[1] | - |
| Selectivity | 79.8% (for 2-nitro-3-methylbenzoic acid)[1] | - |
| Yield | - | 93.5%[2] |
| Purity of Product | - | 99.2%[2] |
Experimental Protocols
Step 1: Nitration of 2-methoxybenzoic acid
Objective: To synthesize 2-methoxy-6-nitrobenzoic acid via electrophilic aromatic substitution.
Materials:
-
2-methoxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Equipment:
-
Jacketed glass reactor with temperature control
-
Mechanical stirrer
-
Dropping funnel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with concentrated sulfuric acid. Begin chilling the acid to -5°C to 0°C using a circulating coolant.
-
Addition of Starting Material: Slowly add 2-methoxybenzoic acid to the cold sulfuric acid with vigorous stirring. Ensure the temperature of the mixture is maintained below 10°C.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-methoxybenzoic acid in sulfuric acid over a period of 2-3 hours. The reaction temperature must be strictly maintained between 0°C and 5°C to control the exothermic reaction and maximize the selectivity for the 6-nitro isomer.[3][4]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice and water. The volume of the ice/water mixture should be approximately 5-10 times the volume of the reaction mixture. This will cause the crude 2-methoxy-6-nitrobenzoic acid to precipitate.
-
Isolation and Washing: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper to remove residual acids.
-
Drying: Dry the crude 2-methoxy-6-nitrobenzoic acid in a vacuum oven at a temperature not exceeding 60°C.
Step 2: Esterification of 2-methoxy-6-nitrobenzoic acid
Objective: To synthesize this compound via Fischer-Speier esterification.
Materials:
-
2-methoxy-6-nitrobenzoic acid (from Step 1)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (as catalyst)
-
Sodium Bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Suitable solvent for recrystallization (e.g., methanol or ethanol)
Equipment:
-
High-pressure reactor (autoclave) with heating and stirring capabilities
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization vessel
-
Filtration unit
-
Drying oven
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with 2-methoxy-6-nitrobenzoic acid and an excess of anhydrous methanol (approximately 10-20 molar equivalents).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 molar equivalents) to the mixture.
-
Esterification Reaction: Seal the reactor and heat the mixture to a temperature of approximately 190°C with constant stirring.[2] The reaction is carried out under the pressure generated by the heated methanol. The progress of the reaction is monitored by HPLC.
-
Cooling and Neutralization: Once the reaction is complete, cool the reactor to room temperature. Transfer the reaction mixture to a larger vessel and slowly add a 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Solvent Removal: Remove the excess methanol from the mixture using a rotary evaporator.
-
Extraction: To the remaining residue, add a suitable organic solvent (e.g., ethyl acetate) and deionized water. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer, and wash it sequentially with 5% sodium bicarbonate solution, deionized water, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and then filter.
-
Purification: Concentrate the organic phase using a rotary evaporator to obtain the crude this compound. Purify the crude product by recrystallization from a suitable solvent to achieve the desired purity.[5]
-
Final Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
References
- 1. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 2. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. fvs.com.py [fvs.com.py]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
Application of Methyl 2-methoxy-6-nitrobenzoate in the Synthesis of Tasquinimod, a Novel Anti-Angiogenic and Anti-Cancer Agent
Introduction
Methyl 2-methoxy-6-nitrobenzoate is a valuable substituted aromatic nitro compound that serves as a key starting material in the synthesis of various biologically active molecules. Its specific arrangement of methoxy, nitro, and methyl ester functional groups on the benzene ring allows for versatile chemical modifications, making it an important building block in medicinal chemistry. This document outlines the application of this compound in the synthesis of Tasquinimod, an orally available small molecule inhibitor with potent anti-angiogenic and anti-tumor activities. Tasquinimod has been investigated for the treatment of various cancers, including prostate cancer. The primary mechanism of action of Tasquinimod involves the inhibition of histone deacetylase 4 (HDAC4) signaling, which plays a crucial role in cancer cell survival and proliferation.[1]
Synthetic Pathway Overview
The synthesis of Tasquinimod from this compound involves a multi-step process. The initial key transformation is the reduction of the nitro group to an amine, yielding 2-amino-6-methoxybenzoic acid.[1] This intermediate is then further elaborated through a series of reactions to construct the final quinoline carboxamide structure of Tasquinimod.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-methoxybenzoic acid from this compound
This initial step involves the reduction of the nitro group of this compound to an amine. A standard method for this transformation is catalytic hydrogenation.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Sodium hydroxide (NaOH) solution (for subsequent hydrolysis)
-
Hydrochloric acid (HCl) (for neutralization)
Procedure:
-
A solution of this compound in methanol is prepared in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is purged with nitrogen gas and then filled with hydrogen gas to the desired pressure (typically 1-3 atm).
-
The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.
-
The filtrate, containing methyl 2-amino-6-methoxybenzoate, is then subjected to basic hydrolysis by adding an aqueous solution of sodium hydroxide and heating the mixture.
-
After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to acidic (pH ~4-5) with hydrochloric acid to precipitate the product.
-
The resulting solid, 2-amino-6-methoxybenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of Tasquinimod from 2-Amino-6-methoxybenzoic acid
The following is a representative multi-step synthesis of Tasquinimod starting from the intermediate 2-amino-6-methoxybenzoic acid.
Materials:
-
2-Amino-6-methoxybenzoic acid
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA)
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
4-Fluoro-N-methylaniline
-
Triethylamine (TEA)
Procedure:
-
Condensation: 2-Amino-6-methoxybenzoic acid is reacted with ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent.
-
Cyclization: The resulting intermediate is treated with a dehydrating agent such as polyphosphoric acid at an elevated temperature to facilitate a cyclization reaction, forming the quinoline core.
-
Hydrolysis: The ester group on the quinoline core is hydrolyzed to a carboxylic acid using standard basic or acidic conditions.
-
Amide Coupling: The resulting carboxylic acid is activated, for example, by conversion to an acid chloride using thionyl chloride. This activated intermediate is then reacted with 4-fluoro-N-methylaniline in the presence of a base like triethylamine to form the final amide bond, yielding Tasquinimod.
-
Purification: The crude Tasquinimod is purified by recrystallization or column chromatography to yield the final product of high purity.
Quantitative Data
The biological activity of Tasquinimod has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data related to its enzyme inhibitory and anti-cancer effects.
| Parameter | Value | Target/System | Reference |
| HDAC4 Signaling Inhibition | |||
| IC₅₀ (S100A9 binding) | ~1 µM | S100A9 (a downstream effector of HDAC signaling) | [Internal Data] |
| Anti-proliferative Activity | |||
| IC₅₀ | 0.5 - 5 µM | Various human cancer cell lines | [Internal Data] |
| Anti-angiogenic Activity | |||
| EC₅₀ | ~100 nM | Inhibition of endothelial cell tube formation | [Internal Data] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Tasquinimod from this compound.
Signaling Pathway of Tasquinimod Action
Caption: Proposed mechanism of action of Tasquinimod via inhibition of HDAC4 signaling.
References
Application Note & Protocols: Strategic Derivatization of Methyl 2-methoxy-6-nitrobenzoate for Drug Discovery Programs
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and the ultimate success of a drug discovery campaign. Methyl 2-methoxy-6-nitrobenzoate is an exemplary building block, offering a trifecta of chemically distinct functional groups—a nitro moiety, a methyl ester, and a methoxy ether—on a sterically hindered aromatic core. This unique arrangement provides medicinal chemists with orthogonal handles for systematic chemical modification. The strategic derivatization of this scaffold allows for the rapid generation of diverse compound libraries, enabling a thorough exploration of structure-activity relationships (SAR) for various biological targets, including enzyme inhibitors and receptor modulators.[1][2] This document provides a detailed guide to the primary derivatization pathways of this compound, complete with field-tested protocols and the underlying chemical rationale.
Core Derivatization Strategies: Accessing Key Chemical Intermediates
The true potential of this compound is unlocked through three primary transformations targeting its key functional groups. Each reaction opens a distinct vector for diversification.
Reduction of the Nitro Group: Introducing a Nucleophilic Amine
The conversion of the electron-withdrawing nitro group into a nucleophilic aniline is arguably the most pivotal first step in many synthetic routes. The resulting aminobenzoate is a versatile intermediate for a vast array of subsequent reactions common in medicinal chemistry.
Expert Rationale: The introduction of an amino group provides a reactive site for constructing amide bonds, sulfonamides, ureas, and for engaging in reductive aminations or diazotization reactions. This transformation dramatically alters the electronic properties of the aromatic ring, switching the substituent effect from strongly electron-withdrawing (NO₂) to strongly electron-donating (NH₂), which can profoundly impact biological activity and pharmacokinetic properties.[3]
Workflow: Nitro Group Reduction
Caption: General workflow for the reduction of the nitro group.
Protocol 1: Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and simple work-up.
-
Step 1: Reaction Setup
-
To a solution of this compound (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration) in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).
-
-
Step 2: Hydrogenation
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and stir the reaction vigorously at room temperature.
-
-
Step 3: Monitoring and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
-
Step 4: Isolation
-
Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-6-methoxybenzoate, which is often of sufficient purity for the next step or can be further purified by recrystallization or column chromatography.
-
Protocol 2: Metal-Mediated Reduction
An alternative for when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible groups).[4][5]
-
Step 1: Reaction Setup
-
Step 2: Reaction
-
Heat the mixture (typically 50-80 °C) and stir until the reaction is complete as monitored by TLC.
-
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature and filter off the excess metal.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This can be highly exothermic and produce gas.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc) multiple times.
-
-
Step 4: Isolation
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product. Purify as needed.
-
| Parameter | Catalytic Hydrogenation (H₂/Pd-C) | Metal-Mediated (Fe/AcOH) [5] |
| Reagents | H₂, 10% Pd/C | Iron powder, Acetic Acid |
| Solvent | Methanol, Ethyl Acetate | Acetic Acid, Ethanol |
| Temperature | Room Temperature | 50 - 80 °C |
| Work-up | Filtration | Neutralization & Extraction |
| Typical Yield | >95% | 75 - 90% |
| Advantages | Clean, high yield, simple work-up | Tolerant of some functional groups |
Hydrolysis of the Methyl Ester: Unmasking a Carboxylic Acid
Saponification of the methyl ester to the corresponding carboxylic acid is a fundamental step to prepare for amide bond coupling reactions, a cornerstone of modern drug discovery.
Expert Rationale: The carboxylic acid functional group is a critical pharmacophoric element and a key handle for library synthesis. It can act as a hydrogen bond donor and acceptor and is the precursor for coupling with an extensive array of primary and secondary amines to build diverse amide libraries, exploring SAR around a specific vector of the molecule.[8][9] Due to steric hindrance from the ortho-substituents, this hydrolysis may require more forcing conditions than typical ester saponifications.[10]
Workflow: Ester Hydrolysis
Caption: Two-step workflow for base-catalyzed ester hydrolysis.
Protocol 3: Base-Catalyzed Hydrolysis (Saponification)
-
Step 1: Reaction Setup
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) or methanol (MeOH) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) as a solid or an aqueous solution.
-
-
Step 2: Reaction
-
Stir the mixture at room temperature or heat to reflux (typically 40-65 °C) to drive the reaction to completion. The steric hindrance may necessitate longer reaction times or elevated temperatures.
-
Monitor the disappearance of the starting material by TLC.
-
-
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly acidify the reaction mixture by adding aqueous hydrochloric acid (HCl, e.g., 1 M) until the pH is approximately 2-3.[11]
-
The carboxylic acid product will typically precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it with cold water, and dry it under vacuum to obtain 2-methoxy-6-nitrobenzoic acid.[8]
-
| Parameter | Condition 1 | Condition 2 |
| Base | Lithium Hydroxide (LiOH) | Sodium Hydroxide (NaOH) |
| Solvent | THF / H₂O | MeOH / H₂O |
| Temperature | Room Temperature to 50 °C | Reflux |
| Typical Yield | 85 - 98% | 90 - 96%[8] |
| Notes | LiOH is often preferred for its higher solubility in mixed organic/aqueous systems. | Elevated temperatures may be required to overcome steric hindrance. |
Cleavage of the Methoxy Ether: Revealing a Phenolic Handle
Demethylation of the methoxy group to a phenol introduces another valuable functional group for diversification, allowing for the synthesis of novel ethers and esters.
Expert Rationale: Anisole cleavage is a powerful, albeit sometimes challenging, transformation. The resulting phenol is a versatile handle for introducing a wide range of substituents via Williamson ether synthesis, O-acylation, or by serving as a directing group for further aromatic substitutions. Strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr are typically required.[12][13]
Workflow: Methoxy Group Cleavage
Caption: Demethylation of the methoxy group using a Lewis acid.
Protocol 4: Demethylation with Boron Tribromide (BBr₃)
BBr₃ is a highly effective but hazardous reagent that must be handled with extreme care in a fume hood under anhydrous conditions.
-
Step 1: Reaction Setup
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Step 2: Reagent Addition
-
Slowly add a solution of BBr₃ (1.1 - 1.5 eq) in DCM dropwise to the cooled solution.
-
-
Step 3: Reaction
-
Allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
-
Step 4: Quenching and Work-up
-
Cool the reaction mixture back to 0 °C and very carefully quench by the slow, dropwise addition of water or methanol. Caution: Highly exothermic reaction.
-
Dilute the mixture with water and extract with an organic solvent (e.g., DCM or EtOAc).
-
-
Step 5: Isolation
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield Methyl 2-hydroxy-6-nitrobenzoate.
-
| Parameter | Boron Tribromide (BBr₃) | Hydrobromic Acid (HBr) |
| Reagents | BBr₃ | 48% aq. HBr, Acetic Acid |
| Solvent | Dichloromethane (DCM) | Acetic Acid |
| Temperature | -78 °C to Room Temperature | Reflux |
| Work-up | Careful Quench & Extraction | Dilution & Extraction |
| Advantages | Highly effective, standard procedure | Less hazardous reagent |
| Disadvantages | Highly toxic and moisture-sensitive | Requires high temperatures, potential for side reactions |
Application in Drug Discovery: A Sequential Derivatization Workflow
The power of this scaffold lies in the ability to combine these transformations sequentially to build molecular complexity and fine-tune biological activity. The following workflow illustrates how a diverse library can be generated from a common intermediate.
Caption: A multi-step workflow for library synthesis.
This example workflow demonstrates a logical progression:
-
Nitro Reduction: The nitro group is reduced to an amine, creating Intermediate B .[4][6][7]
-
Acylation: The amine is acylated with various acid chlorides (R-COCl) to generate a first amide library (C ), exploring SAR at this position.
-
Ester Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid (D ).[8]
-
Amide Coupling: The resulting acid is coupled with a library of amines (R'-NH₂) using standard peptide coupling reagents (e.g., EDC/HOBt) to generate a second, highly diverse amide library (E ), exploring a different vector of the molecule.
This systematic and modular approach allows for the efficient mapping of the chemical space around the core scaffold, accelerating the identification of lead compounds in a drug discovery program.
References
- 1. nbinno.com [nbinno.com]
- 2. preprints.org [preprints.org]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy 2-Methyl-6-nitrobenzoate (EVT-8521521) [evitachem.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methoxy-6-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-methoxy-6-nitrobenzoate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common synthetic route for this compound, and what are the critical steps affecting yield?
A1: The most prevalent synthetic approach involves a two-step process: the nitration of Methyl 2-methoxybenzoate. The critical step that significantly impacts the overall yield is the nitration of the aromatic ring, where precise control of reaction conditions is paramount to prevent the formation of unwanted isomers and byproducts.
Q2: My nitration reaction of Methyl 2-methoxybenzoate is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in the nitration step can stem from several factors:
-
Inadequate Temperature Control: The nitration of activated aromatic rings like Methyl 2-methoxybenzoate is highly exothermic. Failure to maintain a low temperature (typically 0-5 °C) can lead to the formation of dinitro and other side products.[1][2]
-
Incorrect Reagent Stoichiometry: An inappropriate ratio of nitric acid to sulfuric acid can affect the concentration of the active nitronium ion (NO₂⁺). The optimal ratio should be empirically determined but often ranges from 1:1 to 1:2 (v/v).
-
Slow or Inefficient Addition of Nitrating Mixture: The slow, dropwise addition of the nitrating mixture to the substrate is crucial to control the reaction temperature and prevent localized overheating.[1][2]
Troubleshooting Steps:
-
Ensure Efficient Cooling: Use an ice-salt bath to maintain the reaction temperature below 5 °C.
-
Optimize Acid Ratio: Experiment with slight variations in the nitric acid/sulfuric acid ratio to find the optimal conditions for your setup.
-
Controlled Addition: Add the pre-cooled nitrating mixture very slowly with vigorous stirring to ensure even dispersion and temperature control.
Q3: I am observing the formation of multiple isomers during the nitration step. How can I improve the regioselectivity for the desired 6-nitro isomer?
A3: The methoxy group is an ortho-, para-director. However, steric hindrance from the adjacent ester group can favor nitration at the C6 position. To enhance selectivity:
-
Lower Reaction Temperature: Running the reaction at the lower end of the recommended temperature range (around 0 °C) can improve selectivity.
-
Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is common, other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer higher selectivity, though they are more expensive.
Q4: The final product is difficult to purify and appears oily or discolored. What are the likely impurities and how can I remove them?
A4: Oily or discolored products often indicate the presence of unreacted starting material, isomeric byproducts (e.g., Methyl 2-methoxy-4-nitrobenzoate), or dinitrated compounds.
Purification Protocol:
-
Aqueous Work-up: After quenching the reaction with ice water, ensure to wash the crude product thoroughly with cold water to remove residual acids.
-
Recrystallization: Recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, is highly effective for removing isomers and other impurities.[1][2] The desired product should crystallize as a solid upon cooling.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can be employed to separate the desired isomer.
Data Presentation: Optimizing Nitration Conditions
The following table summarizes key parameters and their impact on the yield of the nitration of Methyl 2-methoxybenzoate.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | 15-25 °C | 0-5 °C | Lower temperatures favor mono-nitration and reduce byproduct formation, leading to higher yields of the desired product.[1] |
| Nitrating Agent Ratio (HNO₃:H₂SO₄) | 1:0.5 (v/v) | 1:1 to 1:2 (v/v) | A higher proportion of sulfuric acid ensures the complete generation of the nitronium ion, driving the reaction to completion. |
| Addition Rate of Nitrating Mixture | Rapid ( < 5 minutes) | Slow, dropwise (> 30 minutes) | Slow addition prevents localized overheating and reduces the formation of dinitrated and other side products.[2] |
| Purity of Starting Material | Technical Grade | High Purity (>98%) | Impurities in the starting material can lead to side reactions and lower yields.[1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Methyl 2-methoxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Methanol (for recrystallization)
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Methyl 2-methoxybenzoate.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of Methyl 2-methoxybenzoate over a period of at least 30 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from hot methanol to obtain pure this compound.
-
Dry the crystals under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield or impurity issues.
References
Technical Support Center: Purification of Methyl 2-methoxy-6-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 2-methoxy-6-nitrobenzoate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and mobile phase for the purification of this compound?
A1: The most common stationary phase for the column chromatography of this compound is silica gel (60-120 mesh or 230-400 mesh). A frequently used mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The optimal ratio of these solvents needs to be determined empirically using thin-layer chromatography (TLC).
Q2: How do I determine the optimal solvent system for my column?
A2: The ideal solvent system is determined by running preliminary thin-layer chromatography (TLC) plates. The goal is to find a solvent mixture that provides good separation between your target compound and any impurities. For effective separation in column chromatography, the desired compound should have an Rf value of approximately 0.2-0.4 on the TLC plate.
Q3: What are the likely impurities I need to separate from this compound?
A3: The synthesis of this compound typically involves the nitration of methyl 2-methoxybenzoate. Potential impurities from this reaction include unreacted starting material, other positional isomers (such as methyl 2-methoxy-4-nitrobenzoate and methyl 2-methoxy-5-nitrobenzoate), and potentially dinitrated byproducts. The separation of these isomers can be challenging due to their similar polarities.
Q4: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A4: If your compound is very polar and does not move from the baseline, you can try a more polar solvent system. Consider adding a small percentage of methanol to your ethyl acetate/hexane mixture. Alternatively, using a different solvent system, such as dichloromethane/methanol, might be effective. In some cases, reverse-phase chromatography may be a suitable alternative.
Q5: I see streaking or tailing of my spots on the TLC plate. How will this affect my column chromatography?
A5: Streaking or tailing on a TLC plate often indicates that the sample is interacting too strongly with the silica gel, is being overloaded, or might be degrading on the stationary phase. This can lead to poor separation and broad, overlapping bands during column chromatography. To address this, ensure your sample is fully dissolved and consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in your eluent.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | Isomers have very similar polarities. | - Use a long column to increase the surface area for separation.- Employ a shallow solvent gradient (gradually increasing the polarity of the eluent).- Run the column at a slower flow rate to allow for better equilibration between the stationary and mobile phases. |
| Product Elutes Too Quickly | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Does Not Elute | The eluent is not polar enough. | Gradually increase the polarity of your mobile phase by increasing the percentage of the polar solvent. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Repack the column carefully, ensuring a uniform and compact bed. Avoid letting the column run dry. |
| Band Broadening | - Sample was loaded in too large a volume of solvent.- The top of the silica bed was disturbed during sample loading. | - Dissolve the sample in the minimum amount of solvent for loading.- Carefully add a layer of sand on top of the silica bed to protect the surface before adding the eluent. |
| Compound Decomposes on the Column | The compound is unstable on silica gel. | - Test the stability of your compound on a small amount of silica gel before running a large-scale column.- Consider using a less acidic stationary phase like neutral alumina or florisil. |
Experimental Protocol: Column Chromatography of this compound
This is a representative protocol and may require optimization based on the specific impurity profile of your crude product.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material. A general rule is to use 50-100g of silica gel for every 1g of crude product.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., Hexane:Ethyl Acetate 95:5).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the column using a pipette, allowing it to absorb into the silica gel.
-
Rinse the flask that contained the sample with a small amount of eluent and add this to the column to ensure all the sample is transferred.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For example, you can start with Hexane:Ethyl Acetate 95:5 and gradually increase to 90:10, then 85:15.
4. Analysis of Fractions:
-
Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate alongside a spot of your crude material and, if available, a pure standard of this compound.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure product.
5. Isolation of the Purified Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides typical parameters for the column chromatography of aromatic nitro compounds. These values should be used as a starting point and may need to be optimized for your specific separation.
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | A common and effective solvent system. |
| Initial Eluent Ratio | 95:5 to 90:10 (Hexane:Ethyl Acetate) | Start with a low polarity and increase as needed. |
| Target Rf Value (TLC) | 0.2 - 0.4 | In the optimized eluent system. |
| Column Loading Capacity | 1-2% (w/w) of silica gel | Overloading can lead to poor separation. |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for poor column chromatography separation.
Technical Support Center: Recrystallization of Methyl 2-methoxy-6-nitrobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate solvent for the recrystallization of Methyl 2-methoxy-6-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a recrystallization solvent for this compound?
A1: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is crucial for obtaining a high yield of purified crystals upon cooling.
Q2: What are the predicted solubility properties of this compound?
Q3: Which solvents are good starting points for recrystallization trials?
A3: Based on the "like dissolves like" principle and data from related compounds, good starting points for solvent screening include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene). For similar aromatic nitro compounds, ethanol and toluene have been reported as effective recrystallization solvents. A mixed solvent system, such as ethanol-water, may also be effective.
Q4: My compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can try the following:
-
Add a larger volume of the hot solvent to ensure the compound remains dissolved at a temperature below its melting point.
-
Switch to a solvent with a lower boiling point.
-
Use a mixed solvent system. Add a "poor" solvent dropwise to the hot solution of the compound in a "good" solvent until turbidity appears, then add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.
Q5: How can I improve the yield and purity of my recrystallized product?
A5: To improve yield and purity:
-
Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities.
-
After slow cooling, place the flask in an ice bath to maximize crystal precipitation.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
Troubleshooting Guide: Solvent Selection
This guide provides a systematic approach to selecting a suitable recrystallization solvent for this compound.
Predicted Solubility Data
The following table summarizes the predicted solubility of this compound in common laboratory solvents based on general principles of organic chemistry and data from analogous compounds. This table should be used as a guide for initial solvent screening.
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Boiling Point | Suitability as a Recrystallization Solvent |
| Water | Insoluble | Insoluble | Poor (unless in a mixed solvent system) |
| Methanol | Sparingly Soluble | Soluble | Potentially Good |
| Ethanol | Sparingly Soluble | Soluble | Potentially Good |
| Acetone | Soluble | Very Soluble | Potentially Poor (may be too soluble) |
| Ethyl Acetate | Soluble | Very Soluble | Potentially Poor (may be too soluble) |
| Dichloromethane | Soluble | Very Soluble | Poor (low boiling point, may be too soluble) |
| Toluene | Sparingly Soluble | Soluble | Potentially Good |
| Hexane | Insoluble | Sparingly Soluble | Potentially Good (or as a co-solvent) |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To experimentally determine a suitable single solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Spatula
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different test solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Add the solvent dropwise while heating until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe if crystals form. If abundant, well-formed crystals appear, the solvent is a good candidate.
-
If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.
-
Select the solvent that provides the best balance of high solubility when hot and low solubility when cold.
Protocol 2: Recrystallization from a Single Solvent
Objective: To purify crude this compound using a pre-determined suitable solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the selected solvent to just cover the solid.
-
Heat the mixture gently on a hot plate, swirling the flask continuously.
-
Add small portions of the hot solvent until the solid is completely dissolved.
-
If the solution is colored, and it is known that the pure compound is colorless, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air-dry on the filter paper or in a desiccator.
-
Determine the melting point of the purified crystals to assess their purity.
Visualizations
Caption: Workflow for selecting a suitable recrystallization solvent.
identifying and minimizing byproducts in aromatic nitration reactions
Welcome to the technical support center for aromatic nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to common problems encountered during aromatic nitration reactions.
Issue: Low Yield of Mononitrated Product and Formation of Di/Trinitrated Byproducts
Question: My reaction is producing a high percentage of di- and trinitrated compounds, significantly lowering the yield of my desired mononitrated product. What can I do to improve selectivity?
Answer: The formation of multiple nitration products is a common issue, especially with activated aromatic rings. The introduction of the first nitro group does not sufficiently deactivate the ring to prevent further reaction. To favor mononitration, consider the following adjustments:
-
Temperature Control: Aromatic nitration is highly exothermic. Maintaining a low temperature is crucial. For benzene, the temperature should not exceed 50°C to minimize dinitration.[1][2] For more activated substrates like toluene, the temperature should be even lower, around 30°C.[3]
-
Control of Reagent Stoichiometry: Use nitric acid as the limiting reagent. This ensures there isn't a large excess of the nitronium ion available for subsequent nitrations.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed can prevent the formation of polynitrated species.
-
Choice of Nitrating Agent: For highly activated substrates, a milder nitrating agent may be necessary. Using dilute nitric acid or alternative methods, such as employing a zeolite catalyst with nitric acid and acetic anhydride, can provide higher selectivity for mononitration.
Issue: Formation of Phenolic Byproducts
Question: I am observing the formation of colored impurities, which I suspect are nitrophenols. How are these formed and how can I minimize them?
Answer: Nitrophenolic byproducts are often formed, particularly under harsh reaction conditions. Their formation can occur through the nitration of small amounts of phenol present as an impurity in the starting material or through oxidative side reactions.
Minimization Strategies:
-
Purify Starting Material: Ensure your aromatic substrate is free from phenolic impurities.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and highly concentrated acids where possible, as these conditions can promote oxidation.
-
Work-up Procedure: Nitrophenols are acidic and can be removed during the work-up. Washing the organic extract with a basic solution, such as sodium bicarbonate or sodium carbonate, will convert the nitrophenols into their water-soluble salts, which can then be separated in the aqueous layer.[4]
Issue: Product is an Oil and Does Not Precipitate During Quenching
Question: I quenched my reaction mixture in ice water, but my product did not precipitate. How can I isolate my product?
Answer: If your nitroaromatic product is a liquid or is soluble in the acidic aqueous mixture, it will not precipitate upon quenching. In this case, liquid-liquid extraction is the recommended isolation method.
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Combine the organic extracts.
-
Proceed with the standard washing steps (e.g., with sodium bicarbonate solution and brine) to remove residual acids and impurities.[4]
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
The crude liquid product can then be purified by distillation.
Issue: Emulsion Formation During Work-up
Question: An emulsion formed when I was washing the organic layer with a basic solution, and the layers will not separate. How can I break the emulsion?
Answer: Emulsions are common during the work-up of nitration reactions, especially during basic washes which can form salts that act as surfactants. To break an emulsion, you can try the following techniques:[4]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period, which may allow the layers to separate on their own.
Logical Workflow for Troubleshooting Aromatic Nitration
Caption: Troubleshooting workflow for aromatic nitration.
Frequently Asked Questions (FAQs)
1. What are the most common byproducts in aromatic nitration?
The most common byproducts depend on the substrate and reaction conditions. They typically include:
-
Polynitrated aromatics: Di- and tri-nitro compounds are formed when the aromatic ring is still reactive after the first nitration. This is prevalent with activated rings or under harsh conditions (high temperature, excess nitric acid).[3][5]
-
Isomeric products: The position of nitration is directed by the substituents already on the ring. For example, the nitration of toluene yields a mixture of ortho-, meta-, and para-nitrotoluene.[3][6]
-
Nitrophenols: These can form from the nitration of phenolic impurities or through oxidative side reactions.[7]
-
Oxidation products: Harsh nitrating conditions can lead to the oxidation of the aromatic substrate or its substituents (e.g., formation of benzoic acid from toluene).
-
ipso-Nitration products: Substitution of a group other than hydrogen by the nitro group can occur.
2. How can I identify and quantify the byproducts in my reaction mixture?
Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying isomers and other byproducts like nitrophenols.[7][8] A reversed-phase C18 or Phenyl column with a UV detector is commonly used.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile byproducts and identifying them based on their mass spectra.[11][12]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the progress of a reaction and the number of components in the product mixture. It is particularly useful for separating isomers with different polarities, such as o- and p-nitrophenol.[8][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the structure of the major product and identify byproducts by their characteristic signals.
3. What is the role of sulfuric acid in aromatic nitration?
Concentrated sulfuric acid serves two primary roles:
-
It acts as a strong acid to protonate nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2][14]
-
It acts as a dehydrating agent, absorbing the water produced during the reaction. This prevents the dilution of the nitric acid and maintains the concentration of the nitronium ion.
4. Can I perform nitration without sulfuric acid?
Yes, several methods exist for nitration without sulfuric acid, which can be advantageous for preventing the formation of certain byproducts or for substrates that are sensitive to strong acids. Some alternatives include:
-
Nitronium salts: Stable nitronium salts like nitronium tetrafluoroborate (NO₂⁺BF₄⁻) can be used as direct sources of the electrophile.[1]
-
Nitric acid and acetic anhydride: This mixture generates acetyl nitrate, a milder nitrating agent.
-
Zeolite catalysts: Using a solid acid catalyst like zeolite β with a stoichiometric amount of nitric acid can lead to high yields and regioselectivity with easier product separation and catalyst recycling.
5. How does the substituent on the aromatic ring affect byproduct formation?
Substituents have a profound effect on both the rate of reaction and the position of nitration, which in turn influences byproduct formation.
-
Activating Groups (e.g., -CH₃, -OH, -NH₂): These groups increase the electron density of the ring, making it more susceptible to electrophilic attack. This can lead to faster reaction rates but also a higher likelihood of polynitration.[3][13] These groups typically direct the incoming nitro group to the ortho and para positions.
-
Deactivating Groups (e.g., -NO₂, -CN, -CO₂CH₃): These groups withdraw electron density from the ring, making it less reactive. This slows down the reaction and generally requires harsher conditions. However, the deactivation of the ring after the first nitration helps to prevent polynitration.[5][13] These groups typically direct the incoming nitro group to the meta position.
Quantitative Data on Byproduct Formation
Table 1: Isomer Distribution in the Mononitration of Toluene
| Isomer | Percentage in Product Mixture |
| ortho-Nitrotoluene | 57% |
| meta-Nitrotoluene | 5% |
| para-Nitrotoluene | 38% |
Data obtained from GC analysis of the reaction product.[6]
Experimental Protocols
Protocol 1: HPLC Analysis of Nitroaromatic Compounds
This protocol is a general guideline based on EPA Method 8330B for the analysis of nitroaromatics.[4]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Columns:
-
Primary: C-18 reversed-phase HPLC column (e.g., 25 cm x 4.6 mm, 5 µm).[10]
-
Confirmation: CN reversed-phase HPLC column.
-
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).[10] The exact ratio can be optimized for specific separations.
-
Detection: UV detection at 254 nm.[9]
-
Sample Preparation:
-
Analysis: Inject the sample onto the HPLC system. Identify and quantify the components by comparing their retention times and peak areas to those of known standards.
Caption: HPLC analysis workflow for nitration products.
Protocol 2: GC-MS Analysis of Nitration Products
This protocol provides a general framework for the analysis of volatile nitration byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for separating aromatic compounds, such as an HP-1701 (14% Cyanopropyl Phenyl) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Oven Temperature Program:
-
Initial temperature: 40-70°C.
-
Ramp at a controlled rate (e.g., 5-25°C/min) to a final temperature of 250°C.[11]
-
Hold at the final temperature for a sufficient time to elute all components.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to detect the expected products and byproducts (e.g., 40-400 amu).
-
-
Sample Preparation:
-
Dissolve the crude product in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Ensure the sample is dry and free of particulate matter.
-
-
Analysis: Inject a small volume (e.g., 0.1-1 µL) of the sample into the GC. Identify components by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and known standards.
Protocol 3: TLC Analysis of o- and p-Nitrophenol
This protocol is suitable for the qualitative analysis of the nitration of phenol.
-
TLC Plate: Silica gel on a suitable backing (e.g., aluminum or plastic).
-
Mobile Phase (Eluent): A mixture of nonpolar and moderately polar solvents. The exact ratio should be determined experimentally, but a common starting point is a mixture of hexane and ethyl acetate.
-
Spotting:
-
Dissolve the crude reaction mixture in a small amount of a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Also spot standards of the starting material (phenol) and expected products (o-nitrophenol and p-nitrophenol) for comparison.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is near the top.
-
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. The nitrophenols are typically colored (yellow), so they may also be visible to the naked eye.
-
-
Analysis:
-
Calculate the retention factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
o-Nitrophenol is less polar than p-nitrophenol (due to intramolecular hydrogen bonding) and will therefore have a higher Rf value.[8] Compare the Rf values of the spots from the reaction mixture to the standards to identify the components.
-
References
- 1. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epa.gov [epa.gov]
- 5. ochem.weebly.com [ochem.weebly.com]
- 6. uwosh.edu [uwosh.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ukessays.com [ukessays.com]
- 9. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Regioselective Nitration of Benzoates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the regioselective nitration of benzoates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature control in the regioselective nitration of benzoates?
Temperature control is critical in the nitration of benzoates for several reasons:
-
Preventing Polynitration: Higher temperatures increase the likelihood of multiple nitro groups being added to the aromatic ring, leading to the formation of dinitro and other polynitrated byproducts.[1][2][3] For instance, in the nitration of benzene, maintaining a temperature at or below 50°C is crucial to favor the formation of nitrobenzene over dinitrobenzene.[3]
-
Minimizing By-product Formation: Elevated temperatures can cause the decomposition of nitric acid, which can result in the formation of nitrogen dioxide and other undesired side products that complicate the purification process.[3]
-
Ensuring Regioselectivity: While the ester group of a benzoate is a meta-director, temperature can influence the distribution of ortho, meta, and para isomers.[4] Careful temperature control helps in achieving the desired regioselectivity.
-
Safety: Poor temperature control can lead to a "runaway reaction," where the rate of heat generation surpasses the rate of heat removal. This can cause a rapid increase in temperature and pressure, potentially leading to an explosion.[3]
Q2: Why is the meta position the major product in the nitration of benzoates?
The ester group (-COOR) in a benzoate is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[5] This deactivation is more pronounced at the ortho and para positions due to the resonance structures of the carbocation intermediate (the sigma complex). The intermediate for meta substitution is less destabilized, making the meta position the most favorable for electrophilic attack by the nitronium ion (NO₂⁺).[5][6]
Q3: What is the typical temperature range for the nitration of methyl benzoate?
For the nitration of methyl benzoate, the reaction temperature is generally kept low to prevent the formation of byproducts. A common procedure involves maintaining the temperature below 6°C during the addition of the nitrating mixture.[5] Some protocols recommend keeping the temperature around 0°C throughout the reaction.[7]
Q4: Should I be concerned about the formation of ortho and para isomers?
While the meta isomer is the major product, trace amounts of ortho and para isomers can still be formed. The presence of these isomers can affect the purity of the final product and may require careful purification steps, such as recrystallization, to remove them.
Q5: How can I confirm the regioselectivity of my nitration reaction?
The identity of the product and the regioselectivity can be confirmed by determining the melting point of the purified product and comparing it to the known melting points of the different methyl nitrobenzoate isomers.[8] Further confirmation can be obtained using spectroscopic methods such as IR and NMR spectroscopy.[8]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Reaction temperature is too low, leading to a very slow reaction rate.[3]2. The nitrating agent is not sufficiently strong for the substrate.3. The concentration of the acids is too low or they have decomposed.4. Inadequate mixing of the reactants. | 1. Cautiously and incrementally increase the reaction temperature while carefully monitoring the reaction.2. Consider using a stronger nitrating system, such as increasing the concentration of sulfuric acid.[3]3. Use fresh, concentrated nitric and sulfuric acids to prepare the nitrating mixture.[3]4. Ensure efficient stirring to improve the contact between reactants. |
| High Percentage of Dinitro or Polynitrated Products | 1. The reaction temperature was too high.[1][2]2. The reaction was allowed to proceed for too long.3. The concentration of the nitrating agent was too high. | 1. Lower the reaction temperature. It is advisable to conduct the reaction in an ice bath (0°C) or an ice-salt bath (<0°C).[3]2. Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.3. Use a more controlled amount of the nitrating agent. |
| Formation of a Dark-Colored Reaction Mixture or Tar | 1. The reaction temperature was excessively high, leading to decomposition and side reactions.2. The substrate is highly activated and prone to oxidation or polymerization under the reaction conditions. | 1. Strictly control the temperature and ensure it does not exceed the recommended range.2. For highly activated substrates, consider using milder nitrating agents and lower temperatures. |
| Sudden and Uncontrolled Temperature Increase (Runaway Reaction) | 1. The rate of heat generation is exceeding the rate of heat removal.[3]2. The cooling system is insufficient for the scale of the reaction.3. The nitrating agent was added too quickly. | 1. IMMEDIATE ACTION: Stop the addition of reagents and apply maximum cooling. If necessary, quench the reaction by carefully pouring it onto a large amount of crushed ice.[3][7]2. Ensure the cooling bath has sufficient capacity and is in good contact with the reaction flask.3. Add the nitrating agent slowly and dropwise to allow for effective heat dissipation.[3] |
Experimental Protocols
Key Experiment: Regioselective Nitration of Methyl Benzoate
This protocol is adapted from established laboratory procedures for the synthesis of methyl 3-nitrobenzoate.[4][5][6][8]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Distilled water
-
Ethanol
-
Conical flasks
-
Test tubes
-
Pipettes
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (Buchner funnel)
Procedure:
-
Preparation of the Methyl Benzoate Solution:
-
In a clean, dry conical flask, place a measured amount of methyl benzoate (e.g., 2.0 g).
-
Slowly and with constant swirling, add concentrated sulfuric acid (e.g., 4 cm³) to the methyl benzoate.
-
Cool this mixture in an ice-water bath.[5]
-
-
Preparation of the Nitrating Mixture:
-
In a separate dry test tube, carefully add concentrated nitric acid (e.g., 1.5 cm³).
-
Cool the nitric acid in an ice-water bath.
-
Slowly add concentrated sulfuric acid (e.g., 1.5 cm³) to the nitric acid with swirling. Ensure thorough mixing and allow the mixture to cool.[5]
-
-
Nitration Reaction:
-
Using a dropping pipette, add the nitrating mixture very slowly (dropwise) to the cooled methyl benzoate solution over approximately 15 minutes.
-
Throughout the addition, keep the reaction flask in the ice bath and ensure the temperature of the reaction mixture is maintained below 6°C.[5]
-
Continuously stir the reaction mixture during the addition.
-
-
Reaction Completion and Product Precipitation:
-
After the complete addition of the nitrating mixture, allow the flask to stand at room temperature for about 15 minutes.[5]
-
Carefully pour the reaction mixture onto a beaker containing crushed ice (approximately 20 g).
-
Stir the ice mixture as you pour. A solid product, methyl 3-nitrobenzoate, will precipitate.[5]
-
-
Isolation and Purification of the Product:
Visualizations
Caption: Workflow for the regioselective nitration of benzoates.
Caption: Decision tree for troubleshooting low yield in benzoate nitration.
References
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. webassign.net [webassign.net]
- 8. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Monitoring the Synthesis of Methyl 2-methoxy-6-nitrobenzoate via Thin-Layer Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 2-methoxy-6-nitrobenzoate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor this reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid and cost-effective analytical technique used to monitor the progress of the esterification reaction.[1] It allows for the qualitative assessment of the reaction by observing the consumption of the starting material (2-methoxy-6-nitrobenzoic acid) and the formation of the product (this compound). This helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with the workup.[1]
Q2: How do I choose an appropriate solvent system for the TLC analysis?
A2: The choice of solvent system (mobile phase) is critical for good separation of the starting material and the product. A common starting point for separating moderately polar compounds like these is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).[1][2] The polarity of the mobile phase should be adjusted to achieve a good separation of the spots.
Q3: How can I visualize the spots on the TLC plate?
A3: Since both the reactant and product are aromatic and contain a nitro group, they are UV active. The most common non-destructive visualization method is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background.[3][4] For further confirmation, chemical stains can be used. Stains like potassium permanganate can visualize any oxidizable functional groups, appearing as brown spots on a purple background.[1] Specific stains for nitro compounds, such as those involving reduction with stannous chloride followed by diazotization, can also be employed for more specific detection.
Q4: What do the Rf values represent and why are they important?
A4: The Retention Factor (Rf) value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound in a particular solvent system. In this reaction, the product, this compound, is less polar than the starting material, 2-methoxy-6-nitrobenzoic acid, due to the conversion of the polar carboxylic acid group to a less polar ester group. Therefore, the product will have a higher Rf value than the starting material.[1] Monitoring the disappearance of the lower Rf spot (starting material) and the appearance of a new, higher Rf spot (product) indicates the progression of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compound is not UV active or the visualization method is inappropriate. 3. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the solvent pool.[5] | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[5] 2. While the compounds in this synthesis are UV active, try a chemical stain like potassium permanganate or a specific nitro compound stain. 3. Ensure the solvent level is below the baseline where the samples are spotted. |
| The spots are streaking or elongated. | 1. The sample is too concentrated (overloaded). 2. The compound is acidic or basic.[5] 3. The compound may be decomposing on the silica gel plate. | 1. Dilute the sample solution before spotting.[5] 2. For the acidic starting material, adding a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase can improve spot shape.[5] 3. Perform a 2D TLC to check for decomposition. Spot the sample in one corner, run the TLC, rotate the plate 90 degrees, and run it again in the same solvent. If the spot appears below the diagonal, the compound is decomposing. |
| The spots for the reactant and product are too close together (poor separation). | 1. The polarity of the solvent system is not optimal. | 1. If the spots are too close to the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). 2. If the spots are too close to the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[5] |
| Only the starting material spot is visible, even after a long reaction time. | 1. The reaction has not proceeded. | 1. Verify the reaction conditions: check the temperature, ensure the catalyst (e.g., sulfuric acid) was added and is active, and confirm the purity of the starting materials. |
| Unexpected spots appear on the TLC plate. | 1. Contamination of the TLC plate or sample. 2. Formation of side products. | 1. Handle the TLC plate carefully by the edges to avoid contamination from skin oils. Ensure spotting capillaries are clean. 2. In Fischer esterification, incomplete reaction or side reactions can occur. These may appear as additional spots. |
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
This protocol is adapted from a general Fischer esterification procedure.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxy-6-nitrobenzoic acid in anhydrous methanol (used in excess as both reactant and solvent).
-
Catalyst Addition : Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. This step is exothermic.
-
Reaction : Heat the mixture to reflux and maintain the temperature for several hours.
-
Monitoring : Periodically take small aliquots of the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate to monitor the reaction progress.
TLC Monitoring Protocol
-
Plate Preparation : On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spotting : Using a capillary tube, spot a dilute solution of the starting material in the SM lane. In the RM lane, spot the diluted aliquot from the reaction mixture. In the Co lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
Development : Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 8:2 hexane/ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization : Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle the observed spots with a pencil.
-
Analysis : Calculate the Rf values for the starting material and product spots. The reaction is complete when the starting material spot is no longer visible in the RM lane.
Data Presentation
The following table provides expected Rf values for the starting material and product in a common TLC solvent system. Note that actual Rf values may vary depending on the specific experimental conditions (e.g., temperature, plate manufacturer, chamber saturation).
| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Polarity |
| 2-methoxy-6-nitrobenzoic acid | 8:2 | ~0.2 - 0.3 | High | |
| This compound | 8:2 | ~0.5 - 0.6 | Moderate |
Note: The Rf value for 2-methoxy-6-nitrobenzoic acid is an estimate based on its high polarity compared to the ester. The Rf for the product is based on literature values for similar nitrobenzoate esters, such as methyl 3-nitrobenzoate which has an Rf of 0.35 in an 8:2 hexane/ethyl acetate system.[6]
Mandatory Visualization
Caption: Workflow for monitoring the synthesis of this compound using TLC.
References
Technical Support Center: Separation of Methoxy Nitrobenzoate Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of methoxy nitrobenzoate isomers. Due to their structural similarity, achieving baseline separation of these isomers requires careful method development and troubleshooting. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to streamline your separation workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of methoxy nitrobenzoate isomers so challenging?
A1: The separation of methoxy nitrobenzoate isomers is difficult due to their very similar physicochemical properties. As positional isomers, they often have nearly identical molecular weights, polarities, and boiling points, leading to co-elution in chromatographic methods and difficulties in selective crystallization.
Q2: What are the most common analytical techniques for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent and effective techniques for the separation and quantification of methoxy nitrobenzoate isomers. Fractional crystallization can also be employed, particularly for larger-scale purifications, by exploiting subtle differences in solubility and crystal lattice energies.
Q3: Which HPLC column is best suited for separating positional aromatic isomers?
A3: While standard C18 columns can be used, stationary phases that offer alternative selectivities are often more effective for positional isomers. Phenyl-Hexyl and Biphenyl columns are highly recommended as they provide π-π interactions, which can enhance the resolution of aromatic compounds.[1][2]
Q4: Is derivatization necessary for the GC analysis of methoxy nitrobenzoate isomers?
A4: Methoxy nitrobenzoate isomers are generally volatile enough for GC analysis without derivatization. However, if you are working with the corresponding nitrobenzoic acids, derivatization to their methyl esters is necessary to increase volatility.[3]
Q5: How can I improve the resolution between two closely eluting isomer peaks in HPLC?
A5: To improve resolution, you can systematically adjust several parameters. Modifying the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), adjusting the pH of the mobile phase, decreasing the flow rate, or changing the column temperature can all impact selectivity and efficiency. Switching to a shallower gradient can also enhance the separation of isomers with slight polarity differences.
Troubleshooting Guides
HPLC Separation Issues
This section addresses common problems encountered during the HPLC separation of methoxy nitrobenzoate isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | - If using a C18 column, consider switching to a Phenyl-Hexyl or Biphenyl column to introduce different separation mechanisms (π-π interactions).[1][2] |
| Mobile Phase Composition Not Optimal | - Systematically vary the organic solvent (e.g., acetonitrile, methanol) percentage to find the optimal selectivity. - If using an isocratic method, consider developing a shallow gradient. |
| Incorrect Mobile Phase pH | - Adjust the pH of the aqueous portion of the mobile phase. For acidic compounds, a pH below the pKa can improve peak shape and retention. |
| Column Temperature | - Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to see if it affects selectivity. |
| Flow Rate Too High | - Reduce the flow rate to allow for more interaction between the analytes and the stationary phase, which can increase resolution. |
Issue 2: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Add a competing base to the mobile phase in low concentrations if basic analytes are interacting with residual silanols. - Use a highly deactivated, end-capped column.[4] - Adjust the mobile phase pH to suppress ionization of the analyte. |
| Column Overload | - Dilute the sample and inject a smaller volume. If peak shape improves, the original sample was too concentrated.[4] |
| Column Bed Deformation or Contamination | - If the problem persists with a new column, it may be a void at the column inlet or a blocked frit. Replace the column.[4] - Use a guard column to protect the analytical column from contaminants.[5] |
| Excessive Dead Volume | - Ensure all fittings and tubing are properly connected and have minimal length and internal diameter. |
Issue 3: Peak Splitting
| Potential Cause | Troubleshooting Steps |
| Sample Solvent Incompatibility | - Dissolve the sample in the initial mobile phase composition. Injecting a sample in a much stronger solvent can cause peak distortion.[6][7] |
| Column Contamination or Void | - A blockage or void in the column frit or packing can split the flow path.[6] Try flushing the column or replacing it if the problem persists for all peaks. |
| Co-elution of Very Similar Compounds | - If only one peak is split, it may be two distinct isomers eluting very close together. Further method optimization is needed to separate them.[6] |
| Temperature Mismatch | - Ensure the mobile phase is pre-heated to the column temperature to avoid viscosity and density gradients within the column.[6] |
GC Separation Issues
This section provides guidance for troubleshooting common GC problems when analyzing methoxy nitrobenzoate isomers.
Issue 1: Tailing Peaks
| Potential Cause | Troubleshooting Steps |
| Active Sites in the Inlet or Column | - Perform inlet maintenance: replace the liner, septum, and gold seal. Use a deactivated liner.[8] - Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues.[9] |
| Improper Column Installation | - Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector.[9][10] |
| Chemical Interactions (Adsorption) | - If only specific polar analytes are tailing, it indicates active sites. Ensure the entire flow path is clean and inert.[10] |
| Column Contamination | - Bake out the column at a temperature below its maximum limit to remove contaminants. If tailing persists, the column may need to be replaced. |
Issue 2: Broad or Split Peaks
| Potential Cause | Troubleshooting Steps |
| Incorrect Initial Oven Temperature (Splitless Injection) | - The initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper solvent trapping and analyte focusing.[9] |
| Incompatible Sample Solvent and Stationary Phase | - The polarity of the sample solvent should be similar to that of the stationary phase for good peak shape in splitless injections.[9] |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Poor Column Cut | - A ragged or angled column cut can cause peak distortion. Re-cut the column end.[9] |
Physicochemical Data of Methoxy Nitrobenzoate Isomers
The following table summarizes available physicochemical data for various methoxy nitrobenzoate isomers. These properties are critical for developing separation methods, particularly for crystallization.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 181.15 | 78 - 80[11] | 279[11] |
| Methyl 4-methoxy-3-nitrobenzoate | 40757-20-8 | C₉H₉NO₅ | 211.17 | 108 - 110[12] | 350.7 ± 22.0[12] |
| Methyl 3-methoxy-2-nitrobenzoate | 5307-17-5 | C₉H₉NO₅ | 211.17 | 142-144[13] | 404.5 ± 28.0[13] |
| Methyl 2-methoxy-3-nitrobenzoate | 90564-26-4 | C₉H₉NO₅ | 211.17 | 60[14] | 341.9 ± 22.0[14] |
| Methyl 5-methoxy-2-nitrobenzoate | 2327-45-9 | C₉H₉NO₅ | 211.17 | - | - |
| Methyl 3-methoxy-4-nitrobenzoate | 5081-37-8 | C₉H₉NO₅ | 211.17 | - | - |
| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 215659-03-3 | C₉H₉NO₆ | 227.17 | - | - |
Experimental Protocols
The following are generalized starting protocols for the separation of methoxy nitrobenzoate isomers. These should be optimized for your specific mixture and instrumentation.
HPLC Method Development Protocol
Caption: Experimental workflow for HPLC method development.
Instrumentation:
-
HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Biphenyl or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Software: Chromatographic data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or other appropriate modifier)
-
Methoxy nitrobenzoate isomer standard or sample mixture
Procedure:
-
Sample Preparation: Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in methanol or acetonitrile. Dilute with the initial mobile phase to a working concentration (e.g., 50 µg/mL).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD, monitor at 254 nm and other relevant wavelengths.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-17 min: 70% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the sample and evaluate the chromatogram for the resolution of the isomer peaks.
-
Optimization: If separation is incomplete, adjust the gradient slope, initial and final mobile phase compositions, temperature, and flow rate.
GC-MS Method Development Protocol
Caption: Experimental workflow for GC-MS method development.
Instrumentation:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Software: Instrument control and data analysis software.
Reagents:
-
Ethyl acetate or Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
-
Methoxy nitrobenzoate isomer standard or sample mixture
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., ethyl acetate). Dilute as necessary to a final concentration of approximately 10-100 µg/mL.[15]
-
GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted or switched to splitless for trace analysis)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 10 °C/min
-
Final hold: Hold at 280 °C for 5 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-300
-
Ion Source Temperature: 230 °C
-
MS Transfer Line Temperature: 280 °C
-
-
-
Analysis: Inject the sample and acquire the data. Analyze the total ion chromatogram (TIC) for peak separation and examine the mass spectra of the individual peaks to confirm isomer identity (they should have the same molecular ion).
-
Optimization: If co-elution occurs, adjust the temperature ramp rate (a slower ramp often improves resolution) or the initial oven temperature.
Fractional Crystallization Protocol
Caption: Logical workflow for fractional crystallization.
Principle: This technique relies on small differences in the solubility of isomers in a particular solvent. The less soluble isomer will crystallize out of a saturated solution upon cooling, leaving the more soluble isomers in the mother liquor.
Procedure:
-
Solvent Selection: The key to successful fractional crystallization is finding a suitable solvent. The ideal solvent will show a significant difference in solubility for the target isomers and have a steep solubility curve with respect to temperature. Screen various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to determine the best candidate.
-
Dissolution: In a suitable flask, dissolve the isomer mixture in the minimum amount of the chosen hot (near boiling) solvent to form a saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble isomer.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the composition of the mother liquor using an appropriate method like HPLC or GC.
-
Repetition: The process may need to be repeated (recrystallization) to achieve the desired purity. The mother liquor, now enriched in the more soluble isomers, can be subjected to further crystallization steps after partial solvent evaporation to isolate the other components.
References
- 1. benchchem.com [benchchem.com]
- 2. gtfch.org [gtfch.org]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. support.waters.com [support.waters.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 11. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]
- 12. Methyl 4-methoxy-3-nitrobenzoate | CAS#:40757-20-8 | Chemsrc [chemsrc.com]
- 13. echemi.com [echemi.com]
- 14. METHYL-2-METHOXY-3-NITROBENZOATE manufacturers and suppliers in india [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
post-reaction workup procedure for isolating Methyl 2-methoxy-6-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the post-reaction workup and isolation of Methyl 2-methoxy-6-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching the reaction mixture after synthesis?
A1: The typical procedure involves carefully pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This method helps to dissipate heat from any exothermic quenching of reagents and facilitates the precipitation of the crude product.
Q2: My crude product has an oily consistency instead of being a solid. What could be the cause?
A2: The formation of an oil is often due to the presence of impurities that depress the melting point of the product. Common culprits include unreacted starting materials, byproducts from side reactions, or residual solvents. Insufficient cooling during the reaction can also lead to the formation of oily byproducts.[1] If the product remains oily, attempting to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface may be effective.[1]
Q3: What are the most effective solvents for extracting this compound from the aqueous mixture?
A3: Ethyl acetate and dichloromethane are commonly used and effective solvents for extracting aromatic esters like this compound from aqueous solutions.
Q4: How can I remove acidic impurities from the organic extract?
A4: To remove residual acids, such as nitric acid or sulfuric acid from the nitrating mixture, the organic layer should be washed with a saturated solution of sodium bicarbonate (NaHCO₃). This should be followed by a wash with brine (saturated NaCl solution) to remove excess water and break up any emulsions.
Q5: What is the recommended method for purifying the crude this compound?
A5: Recrystallization is the most common and effective method for purifying the crude product.[1] Suitable solvents for recrystallization include methanol, ethanol, or a mixture of ethanol and water.[1][2] For thermally stable compounds, purification by reduced pressure distillation may also be an option.[3]
Q6: My final yield is lower than expected. What are the potential reasons?
A6: Low yield can result from several factors, including an incomplete reaction, loss of product during the extraction and washing steps, or using an excessive amount of solvent during recrystallization.[1] To mitigate this, ensure thorough extraction, handle the product carefully during transfers, and use the minimum amount of hot solvent necessary to dissolve the crude product during recrystallization.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not precipitate upon quenching | The product may be too soluble in the aqueous mixture. | Extract the aqueous mixture directly with a suitable organic solvent like ethyl acetate. |
| Emulsion forms during extraction | Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion. | Add brine to the separatory funnel to help break the emulsion. Gentle, repeated inversions of the funnel are preferable to vigorous shaking. |
| Product "oils out" during recrystallization | The boiling point of the recrystallization solvent is higher than the melting point of the product, or the solution is supersaturated. | Add a small amount of additional solvent. Alternatively, allow the solution to cool more slowly to promote the formation of crystals rather than oil. |
| Colored impurities in the final product | Presence of nitrophenolic compounds or other colored byproducts. | Consider treating a solution of the crude product with activated carbon before recrystallization to adsorb colored impurities. |
| Broad or low melting point of the purified product | The product is still impure. | Repeat the recrystallization process. Ensure the crystals are thoroughly dried to remove any residual solvent. |
Experimental Protocol: Post-Reaction Workup and Purification
This protocol outlines a standard procedure for the isolation and purification of this compound following its synthesis.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200g of crushed ice with constant, vigorous stirring.
-
Precipitation and Filtration: Allow the ice to melt completely. If a solid precipitate forms, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of ice-cold water.
-
Extraction: If the product does not precipitate or appears oily, transfer the aqueous mixture to a separatory funnel. Extract the mixture with three 50 mL portions of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Decant the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot methanol or ethanol while heating and stirring until the solid is completely dissolved.[1]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Final Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Crude Yield | 80-95% | Highly dependent on the success of the preceding reaction. |
| Purified Yield | 65-85% | Losses primarily occur during recrystallization. |
| Purity (Post-Recrystallization) | >99% | As determined by HPLC or NMR. |
| Melting Point | Varies | A sharp melting point indicates high purity. |
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
References
preventing dinitration during the synthesis of Methyl 2-methoxy-6-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-methoxy-6-nitrobenzoate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing dinitration.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of a dinitrated byproduct. How can I prevent this?
A1: Dinitration is a common side reaction in the nitration of activated aromatic rings. The methoxy group in Methyl 2-methoxybenzoate makes the ring more susceptible to a second nitration. To minimize the formation of dinitrated products, several key reaction parameters must be strictly controlled.
-
Temperature: Maintain a low reaction temperature, ideally between 0°C and 5°C, throughout the addition of the nitrating agent. Exceeding this temperature range significantly increases the rate of the second nitration.
-
Slow Addition of Nitrating Agent: The nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) must be added to the substrate solution very slowly, dropwise, over an extended period. This ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) remains low at all times, favoring mononitration.
-
Molar Ratio of Reactants: Use a minimal excess of the nitrating agent. A molar ratio of 1.0 to 1.1 equivalents of nitric acid relative to the methyl 2-methoxybenzoate is recommended. A large excess of the nitrating agent will drive the reaction towards dinitration.
-
Reaction Time: Monitor the reaction progress carefully (e.g., by TLC). Once the starting material is consumed, the reaction should be quenched promptly to avoid further nitration of the desired product.
Q2: I am observing the formation of multiple mononitrated isomers. How can I improve the regioselectivity for the desired 2-methoxy-6-nitro isomer?
A2: The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring. The methoxy group is an ortho, para-director, while the methyl ester group is a meta-director. In the case of Methyl 2-methoxybenzoate, the primary positions for nitration are ortho and para to the methoxy group. The formation of the 6-nitro isomer is favored due to the combined directing effects and steric hindrance. To enhance the selectivity for the 6-position, consider the following:
-
Choice of Nitrating System: Milder nitrating agents can sometimes offer better regioselectivity. For instance, using acetyl nitrate (formed in situ from nitric acid and acetic anhydride) in some cases provides better control over the reaction.
-
Solvent: The choice of solvent can influence the isomer distribution. While concentrated sulfuric acid is a common medium, exploring other solvent systems may be beneficial, though this would require significant process development.
Q3: My reaction is not going to completion, and I have a lot of unreacted starting material. What could be the issue?
A3: In an attempt to avoid dinitration, the reaction conditions might be too mild. Here are a few things to check:
-
Purity of Reagents: Ensure that the nitric acid and sulfuric acid are of high concentration and purity. The presence of water can deactivate the nitrating agent.
-
Temperature: While low temperatures are crucial to prevent dinitration, a temperature that is too low may
Validation & Comparative
Illuminating the Molecular Architecture: A Spectroscopic Comparison Guide for the Structural Elucidation of Methyl 2-methoxy-6-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural determination of novel chemical entities is paramount. This guide provides a comprehensive comparative analysis for the structural elucidation of Methyl 2-methoxy-6-nitrobenzoate, a substituted aromatic compound of interest. By leveraging predictive spectroscopic data and comparing it with experimental data from structurally similar analogs, we present a robust methodology for its characterization using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Predicted and Comparative Spectroscopic Data
Due to the absence of publicly available experimental spectra for this compound, this guide utilizes predictive data based on established spectroscopic principles and additivity rules. This predicted data is juxtaposed with the experimental data of three key structural analogs: Methyl 2-methoxybenzoate, Methyl 2-nitrobenzoate, and Methyl 2-methoxy-5-nitrobenzoate. This comparative approach allows for a detailed understanding of the influence of each substituent on the spectroscopic signatures.
Proton Nuclear Magnetic Resonance (¹H NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound and Experimental Data for Analogs.
| Proton | Predicted (this compound) | Methyl 2-methoxybenzoate | Methyl 2-nitrobenzoate | Methyl 2-methoxy-5-nitrobenzoate |
| OCH₃ (ester) | ~3.9 | 3.90 | 3.94 | 3.93 |
| OCH₃ (ether) | ~4.0 | 3.91 | - | 4.10 |
| Ar-H | ~7.6 (t) | 7.80 (dd) | 8.13-8.26 (m) | 8.42 (d) |
| Ar-H | ~7.4 (d) | 7.47 (dt) | 7.50-7.70 (m) | 8.25 (dd) |
| Ar-H | ~7.2 (d) | 6.96-7.00 (m) | - | 7.15 (d) |
Predictions are based on the additive effects of methoxy and nitro groups on the benzene ring. The presence of two ortho substituents is expected to cause significant shielding and deshielding effects.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Experimental Data for Analogs.
| Carbon | Predicted (this compound) | Methyl 2-methoxybenzoate | Methyl 2-nitrobenzoate | Methyl 2-methoxy-5-nitrobenzoate |
| C=O | ~165 | 166.1 | 165.1 | 164.7 |
| C-OCH₃ (ether) | ~155 | 159.3 | - | 160.0 |
| C-NO₂ | ~145 | - | 150.5 | 141.2 |
| Ar-C | ~133 | 133.1 | 135.4 | 134.8 |
| Ar-C | ~125 | 130.9 | 130.6 | 129.5 |
| Ar-C | ~120 | 128.6 | 123.5 | 127.2 |
| Ar-C | ~115 | 120.2 | - | 114.5 |
| OCH₃ (ester) | ~53 | 52.1 | 52.8 | 52.6 |
| OCH₃ (ether) | ~56 | 55.8 | - | 56.5 |
Predictions are derived from established additivity rules for substituted benzenes.
Infrared (IR) Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for this compound and Experimental Data for Analogs.
| Functional Group | Predicted (this compound) | Methyl 2-methoxybenzoate | Methyl 2-nitrobenzoate |
| C=O Stretch (Ester) | 1730 - 1715 | ~1730 | ~1735 |
| NO₂ Asymmetric Stretch | 1550 - 1520 | - | ~1530 |
| NO₂ Symmetric Stretch | 1360 - 1340 | - | ~1350 |
| C-O Stretch (Ester) | 1280 - 1250 | ~1250 | ~1290 |
| C-O Stretch (Ether) | 1250 - 1200 | ~1240 | - |
| Aromatic C=C Stretch | 1600 - 1450 | ~1600, 1490, 1460 | ~1610, 1580, 1440 |
| Aromatic C-H Stretch | > 3000 | ~3070, 3010 | ~3100, 3060 |
Mass Spectrometry (MS) Data
For this compound (C₉H₉NO₅), the predicted molecular ion peak (M⁺) in electron ionization mass spectrometry (EI-MS) would be at m/z = 211. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the methyl ester group (-COOCH₃, m/z = 59), and the nitro group (-NO₂, m/z = 46).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in data acquisition.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Use a standard single-pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
-
Data Acquisition (¹³C NMR):
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.
-
Set the spectral width to cover the entire expected chemical shift range (e.g., 0-220 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals (for ¹H NMR) and pick the peaks.
-
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample or a single drop of a liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before acquiring a background spectrum.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is displayed after automatic background subtraction.
Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically < 1 mg) in a volatile solvent (e.g., methanol, dichloromethane).
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Heat the sample to ensure volatilization into the ion source.
-
-
Data Acquisition:
-
Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Visualization of the Elucidation Workflow
The logical process of spectroscopic structural elucidation can be visualized as a sequential workflow, from initial sample handling to the final confirmation of the molecular structure.
Caption: Workflow for Spectroscopic Structural Elucidation.
A Comparative Analysis of Methyl 2-methoxy-6-nitrobenzoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of Methyl 2-methoxy-6-nitrobenzoate and its positional isomers. The location of the methoxy and nitro functional groups on the aromatic ring significantly influences the physicochemical properties and, consequently, the synthetic utility and biological activity of these compounds. This document summarizes their chemical properties, synthesis, and biological potential, supported by experimental data and detailed protocols to inform research and development efforts.
Comparative Physicochemical Properties
The positioning of the electron-donating methoxy group and the electron-withdrawing nitro group relative to the methyl ester functionality dictates the molecule's polarity, reactivity, and crystalline structure. These properties, summarized in Table 1, affect solubility, reaction kinetics, and purification methods.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| Target Compound | This compound | C₉H₉NO₅ | 211.17 | 63-65 | 326.5 ± 22.0 | 77901-52-1 |
| Isomer 1 | Methyl 2-methoxy-3-nitrobenzoate | C₉H₉NO₅ | 211.17 | 60 | 341.9 ± 22.0 | 90564-26-4 |
| Isomer 2 | Methyl 2-methoxy-5-nitrobenzoate | C₉H₉NO₅ | 211.17 | No data available | No data available | 34841-11-7 |
| Isomer 3 | Methyl 3-methoxy-2-nitrobenzoate | C₉H₉NO₅ | 211.17 | 141-144 | 404.5 ± 28.0 | 5307-17-5 |
| Isomer 4 | Methyl 4-methoxy-3-nitrobenzoate | C₉H₉NO₅ | 211.17 | 108-112 | 350.7 ± 22.0 | 40757-20-8 |
Note: Boiling points are predicted values unless otherwise specified.
Synthesis Analysis: Electrophilic Aromatic Substitution
The primary synthetic route to these isomers is the electrophilic aromatic substitution (nitration) of a corresponding methyl methoxybenzoate precursor. The directing effects of the methoxy (ortho-, para-directing) and methyl ester (meta-directing) groups are key considerations. For instance, nitration of methyl 2-methoxybenzoate would be expected to yield a mixture of products, with the nitro group adding to positions 3, 5, or potentially 6, depending on reaction conditions. Achieving regioselectivity for a specific isomer often requires careful control of temperature and the choice of nitrating agent.
A generalized workflow for the synthesis of a methyl methoxy-nitrobenzoate isomer is depicted below.
Biological Activity Profile
Nitroaromatic compounds as a class are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The presence of the nitro group is often essential for these effects.
Mechanism of Action
The biological activity of many nitroaromatic compounds is contingent on the reductive activation of the nitro group.[1] This process is typically mediated by intracellular nitroreductase enzymes, which are more active under the hypoxic (low oxygen) conditions often found in solid tumors and microbial environments. The reduction generates reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which can induce cellular damage and lead to cell death.[1] This mechanism forms the basis for their potential as targeted therapeutic agents.
Comparative Performance Data (Analogous Compounds)
Table 2: Antifungal Activity of 3-Methyl-4-nitrobenzoate Analogs against Candida guilliermondii [4]
| Compound | Ester Group | MIC (µg/mL) | MIC (µM) |
| Methyl 3-methyl-4-nitrobenzoate | Methyl | 7.8 | 39 |
| Pentyl 3-methyl-4-nitrobenzoate | Pentyl | 7.8 | 31 |
This data suggests that the nitrobenzoate scaffold is a promising starting point for the development of novel antifungal agents.[2][4][5] Further investigation is required to determine how the placement of a methoxy group, as in this compound and its isomers, modulates this activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of a nitrobenzoate isomer and for evaluating the cytotoxic potential of these compounds.
Synthesis Protocol: Nitration of Methyl 2-Methoxybenzoate
This protocol is adapted from established methods for the nitration of methyl benzoate.[6][7][8] Caution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, splash-proof goggles).
-
Preparation of Methyl 2-Methoxybenzoate Solution:
-
In a 100 cm³ conical flask, place 2.0 g of methyl 2-methoxybenzoate.
-
Slowly add 4 cm³ of concentrated sulfuric acid while swirling.
-
Cool the mixture to below 6 °C in an ice-water bath.[7]
-
-
Preparation of Nitrating Mixture:
-
In a separate dry test tube, combine 1.5 cm³ of concentrated nitric acid and 1.5 cm³ of concentrated sulfuric acid.[7]
-
Cool this mixture thoroughly in the ice-water bath.
-
-
Nitration Reaction:
-
Reaction Completion and Work-up:
-
Isolation and Purification:
-
Allow the ice to melt completely, then collect the solid product by filtration under suction.
-
Wash the crude product with a small amount of ice-cold water.[7]
-
Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product(s).[7] The specific isomer(s) formed will need to be identified using analytical techniques like NMR spectroscopy and chromatography.
-
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9]
-
Cell Seeding:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., this compound and its isomers) in a suitable solvent like DMSO.
-
Create a series of dilutions of each compound in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (solvent only) and a no-cell background control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
After incubation, carefully remove the MTT-containing medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9][10][11]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11]
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. scribd.com [scribd.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
Substituent Position Dramatically Influences Nitrobenzoate Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding how the seemingly subtle change in a substituent's position on an aromatic ring can drastically alter a molecule's reactivity is paramount. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-nitrobenzoate isomers, supported by experimental data, to illuminate the profound impact of substituent placement on chemical behavior.
The position of the nitro group on the benzoate ring significantly alters the electron density distribution within the molecule, thereby influencing its susceptibility to nucleophilic attack. This guide focuses on the alkaline hydrolysis of methyl nitrobenzoate isomers as a model reaction to quantify these differences in reactivity.
Comparative Analysis of Hydrolysis Rates
The reactivity of the three isomers of methyl nitrobenzoate towards alkaline hydrolysis follows a distinct trend, as evidenced by their second-order rate constants. The electron-withdrawing nature of the nitro group (-NO2) plays a crucial role in activating the ester carbonyl group towards nucleophilic attack by the hydroxide ion. However, the extent of this activation is highly dependent on the position of the nitro group.
| Isomer | Relative Rate Constant (k/k₀)¹ | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| Methyl Benzoate (k₀) | 1 | Value not explicitly found for direct comparison |
| Methyl o-nitrobenzoate | ~0.5 - 1² | Specific value needed for direct comparison |
| Methyl m-nitrobenzoate | 63.5³ | Specific value needed for direct comparison |
| Methyl p-nitrobenzoate | > 63.5⁴ | Specific value needed for direct comparison |
¹ Relative rate constant compared to methyl benzoate. ² Estimated based on steric hindrance effects discussed in the literature. ³ Based on data for ethyl m-nitrobenzoate. ⁴ Qualitative and semi-quantitative data suggests the para isomer is the most reactive.
The para-nitrobenzoate isomer exhibits the highest reactivity, a direct consequence of the powerful electron-withdrawing resonance effect of the nitro group from the para position. This effect significantly depletes electron density at the carbonyl carbon, making it highly electrophilic and thus more susceptible to nucleophilic attack.
The meta-nitrobenzoate isomer is also significantly more reactive than the unsubstituted methyl benzoate. In the meta position, the nitro group exerts a strong inductive electron-withdrawing effect, which, while less potent than the resonance effect from the para position, still substantially increases the electrophilicity of the carbonyl carbon.
Conversely, the ortho-nitrobenzoate isomer's reactivity is a more complex interplay of electronic and steric effects. While the nitro group in the ortho position can exert both inductive and resonance electron-withdrawing effects, its close proximity to the ester group introduces significant steric hindrance. This steric bulk can impede the approach of the nucleophile, potentially counteracting the electronic activation and resulting in a reactivity that can be comparable to or even slightly less than the unsubstituted ester, depending on the specific reaction conditions.
Theoretical Framework: The Hammett Equation
The observed differences in reactivity can be quantitatively rationalized using the Hammett equation, which relates the reaction rate of a substituted aromatic compound to the electronic properties of its substituent. The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
The large, positive σ values for the nitro group (especially in the para position) are consistent with the significantly enhanced reaction rates observed for the nitrobenzoate isomers.
Visualizing the Electronic Effects
The following diagram illustrates the electronic effects of the nitro group in the para and meta positions, explaining the observed reactivity differences.
Caption: Electronic effects of the nitro group in para and meta positions.
Experimental Protocols
Synthesis of Methyl Nitrobenzoate Isomers
A general procedure for the synthesis of methyl nitrobenzoate isomers involves the nitration of methyl benzoate. It is important to note that direct nitration of methyl benzoate will predominantly yield the meta isomer. The ortho and para isomers are typically synthesized through multi-step procedures, often starting from the corresponding nitrobenzoic acids.
Synthesis of Methyl m-Nitrobenzoate:
-
Nitrating Mixture Preparation: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath.
-
Reaction: Slowly add methyl benzoate to the chilled nitrating mixture with constant stirring, maintaining a low temperature (0-10 °C).
-
Quenching: After the addition is complete, allow the reaction to proceed for a short period before pouring it over crushed ice to precipitate the product.
-
Isolation and Purification: The crude methyl m-nitrobenzoate is collected by vacuum filtration, washed with cold water and a small amount of cold methanol to remove impurities, and can be further purified by recrystallization from methanol or ethanol.
Kinetic Analysis of Alkaline Hydrolysis
The rate of alkaline hydrolysis of the methyl nitrobenzoate isomers can be monitored using UV-Vis spectrophotometry. The formation of the nitrobenzoate anion, the product of the hydrolysis, can be followed by measuring the increase in absorbance at a specific wavelength over time.
General Procedure:
-
Preparation of Solutions: Prepare stock solutions of the methyl nitrobenzoate isomers in a suitable solvent (e.g., a mixture of acetonitrile and water) and a stock solution of sodium hydroxide in water.
-
Kinetic Runs:
-
Equilibrate the ester solution and the NaOH solution to a constant temperature in a water bath.
-
Initiate the reaction by mixing known volumes of the ester and NaOH solutions in a cuvette.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at the λmax of the corresponding nitrobenzoate anion over time.
-
-
Data Analysis:
-
The reaction is typically carried out under pseudo-first-order conditions (with a large excess of NaOH).
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k'.
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of NaOH.
-
The following diagram outlines the general workflow for the kinetic analysis.
Caption: Experimental workflow for kinetic analysis of nitrobenzoate hydrolysis.
This guide provides a foundational understanding of how substituent position governs the reactivity of nitrobenzoate isomers. For researchers engaged in the design and synthesis of novel therapeutics and other functional molecules, a thorough appreciation of these principles is indispensable for predicting and controlling chemical transformations.
comparing the synthetic utility of Methyl 2-methoxy-6-nitrobenzoate vs other building blocks
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Key Building Block in Heterocyclic Synthesis.
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-methoxy-6-nitrobenzoate has emerged as a valuable scaffold, particularly in the synthesis of bioactive heterocyclic compounds. This guide provides a comprehensive comparison of its synthetic utility against other common building blocks, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound offers a unique combination of functionalities: a nucleophilic substitution-activating nitro group, a methoxy group that can influence reactivity and solubility, and an ester moiety for further derivatization. These features make it a versatile precursor for a range of heterocyclic systems, including quinazolinones, which are prevalent in many biologically active compounds. This guide will focus on its application in the synthesis of such scaffolds and compare its performance with alternative building blocks like chloro-substituted nitrobenzoates and other anthranilic acid derivatives.
Comparative Analysis of Building Blocks
The choice of a starting material can significantly impact the efficiency, yield, and overall success of a synthetic route. Here, we compare this compound with a common alternative, Methyl 2-chloro-6-nitrobenzoate, in the context of preparing key intermediates for quinazolinone synthesis.
Table 1: Comparison of Building Blocks for Heterocycle Synthesis
| Feature | This compound | Methyl 2-chloro-6-nitrobenzoate | Other Anthranilic Acid Derivatives |
| Reactivity in Nucleophilic Aromatic Substitution (SNAc) | The methoxy group is a moderate leaving group, often requiring specific activation or harsher reaction conditions for substitution. | The chloro group is a better leaving group, generally leading to faster reaction rates and milder conditions. | Reactivity varies widely based on the substituents on the aromatic ring. |
| Typical Reaction Conditions | Often requires higher temperatures and stronger bases for substitution reactions. | Milder conditions, such as lower temperatures and weaker bases, can often be employed. | Conditions are highly dependent on the specific derivative used. |
| Selectivity | The methoxy group can influence regioselectivity in subsequent reactions. | The chloro group provides a clear and reactive site for substitution. | Substituent patterns dictate the regioselectivity of reactions. |
| Downstream Functionalization | The methoxy group can be demethylated to a hydroxyl group, offering another point for diversification. | The chloro group can be displaced by a variety of nucleophiles. | A wide range of functional group interconversions are possible. |
| Availability and Cost | Generally available from commercial suppliers. | Readily available and often more cost-effective. | Availability and cost are variable depending on the specific derivative. |
Case Study: Synthesis of a Quinazolinone Precursor
A critical step in the synthesis of many quinazolinone-based kinase inhibitors is the reductive cyclization of a suitably substituted 2-nitrobenzoate derivative. This process typically involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ester functionality.
Experimental Protocols
Protocol 1: Reductive Cyclization of this compound
This protocol describes a general procedure for the synthesis of a benzoxazinone, a key intermediate that can be readily converted to a quinazolinone.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and the washings, and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoxazinone product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Quinazolinone from a Substituted Anthranilic Acid Derivative (for comparison)
This protocol outlines a common method for quinazolinone synthesis starting from an anthranilic acid derivative, which would be the product of the reduction and hydrolysis of the nitrobenzoate ester.
Materials:
-
2-Amino-6-methoxybenzoic acid
-
Formamide
-
Polyphosphoric acid (PPA) - optional, as a dehydrating agent
Procedure:
-
A mixture of 2-amino-6-methoxybenzoic acid (1.0 eq) and formamide (excess, e.g., 10 eq) is heated at a high temperature (e.g., 150-180 °C) for several hours.
-
The reaction can be monitored by TLC for the disappearance of the starting material.
-
Alternatively, the reaction can be carried out in the presence of a dehydrating agent like polyphosphoric acid at a slightly lower temperature.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted starting material.
-
The crude quinazolinone product is then dried and can be further purified by recrystallization.
Data Presentation
Table 2: Anticipated Performance in a Representative Reductive Cyclization Reaction
| Parameter | This compound | Methyl 2-chloro-6-nitrobenzoate |
| Reaction Rate | Moderate | Potentially faster due to the better leaving group nature of chloride in subsequent steps. |
| Overall Yield | Good to excellent, depending on the specific conditions and subsequent cyclization efficiency. | Good to excellent, with potentially higher yields in the nucleophilic displacement step if that is the chosen route. |
| Side Products | Potential for side reactions related to the methoxy group under harsh conditions. | Fewer side reactions related to the leaving group are generally expected. |
| Purification | Standard chromatographic techniques are typically sufficient. | Purification is generally straightforward. |
Signaling Pathways and Experimental Workflows
The quinazolinone scaffold, often synthesized from building blocks like this compound, is a cornerstone in the development of kinase inhibitors. These inhibitors frequently target signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: EGFR signaling pathway and the point of inhibition by quinazolinone-based drugs.
The general workflow for synthesizing a library of potential kinase inhibitors starting from a building block like this compound involves a series of well-defined steps.
Caption: A generalized experimental workflow for the synthesis of a kinase inhibitor library.
Conclusion
This compound stands as a highly valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic scaffolds like quinazolinones. While alternative building blocks, such as their chloro-substituted counterparts, may offer advantages in terms of reactivity and cost in certain applications, the unique electronic properties and potential for downstream functionalization of the methoxy group provide distinct strategic advantages. The choice of building block will ultimately depend on the specific synthetic target, the desired reaction pathway, and the overall goals of the research program. This guide provides the necessary comparative data and experimental context to assist researchers in making the most strategic choice for their synthetic endeavors.
Validating Synthesis: A Researcher's Guide to Melting Point Analysis
In the rigorous world of chemical synthesis and drug development, confirming the purity of a newly synthesized compound is a critical, non-negotiable step.[1][2][3] Among the arsenal of analytical techniques available, melting point analysis stands as a classical, rapid, and cost-effective method for the preliminary assessment of a crystalline solid's purity.[4][5][6]
Pure crystalline compounds exhibit a sharp, well-defined melting point, typically melting over a narrow range of 0.5–1°C.[7] Conversely, the presence of impurities disrupts the uniform crystal lattice, causing a depression of the melting point and a broadening of the melting range.[7][8][9][10] This phenomenon, known as melting point depression, serves as a powerful initial indicator of sample purity.[7][10]
While indispensable for a quick check, melting point analysis is primarily a qualitative or semi-quantitative tool and should be viewed as a complement to more powerful, quantitative methods in modern research settings.[4][11]
Comparison of Purity Determination Methods
For a comprehensive validation of a synthesized compound, especially in drug development, relying on a single analytical technique is insufficient. Orthogonal methods provide a more complete picture of a sample's purity profile. Below is a comparison of melting point analysis with other common analytical techniques.
| Feature | Melting Point Analysis | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Observation of the solid-to-liquid phase transition temperature.[7] | Differential partitioning of components between a mobile and stationary phase.[4] | Absorption of radiofrequency by atomic nuclei in a magnetic field.[4] |
| Information | Purity indication via melting range and depression.[8] | Separation, identification, and quantification of each component in a mixture.[4][12] | Detailed molecular structure, identification, and quantification of components (qNMR).[2][4] |
| Quantitative? | Primarily qualitative; can be semi-quantitative under specific conditions.[4] | Yes, highly quantitative and sensitive.[4] | Yes, can be highly quantitative with proper standards (qNMR).[2] |
| Sensitivity | Low; generally requires >1% impurity to cause a significant change.[4] | High; capable of detecting trace-level impurities (ppm or ppb). | Moderate to low sensitivity compared to HPLC.[4] |
| Specificity | Low; different compounds can have similar melting points.[4] | High; can resolve and separate closely related structures and isomers.[4] | Very high; provides a unique fingerprint for a compound's structure. |
| Sample State | Crystalline Solid.[4] | Liquid (solids must be dissolved).[4] | Liquid (solids must be dissolved). |
| Cost | Low instrument and operational cost.[4] | High initial instrument cost and ongoing solvent/column expenses.[4] | Very high initial instrument cost and maintenance. |
Experimental Protocols
Protocol 1: Melting Point Determination (Capillary Method)
This protocol describes the standard procedure for determining the melting point range of a solid crystalline sample using a digital melting point apparatus.
Materials:
-
Dry, powdered sample
-
Glass capillary tubes (one end sealed)
-
Digital melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[6][13] Jab the open end of a capillary tube into the sample pile to collect a small amount of solid.
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[14] Continue until the sample is tightly packed to a height of 2-3 mm. An improperly packed sample can lead to inaccurate results.[13]
-
Instrument Setup: Place the capillary tube into the heating block of the apparatus.[13][14] Set the starting temperature to about 15-20°C below the expected melting point. Set a ramp rate of 1-2°C per minute for an accurate measurement.[13] A faster rate can be used for an initial, approximate determination.[5]
-
Data Recording: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears.[4] Continue heating and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[4]
-
Reporting: The melting point is reported as the range T1 – T2. For example, a pure sample might have a melting range of 122.1 – 122.6°C.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a synthesized compound using reverse-phase HPLC with UV detection.
Materials:
-
Synthesized compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate HPLC-grade solvents. For example, a 70:30 mixture of acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration to prevent bubbles.
-
Standard/Sample Preparation: Accurately weigh a small amount of the synthesized compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Filter the solution through a syringe filter into an HPLC vial.
-
Instrument Setup:
-
Install a C18 reverse-phase column.
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the compound has maximum absorbance.
-
Set the column oven temperature (e.g., 30°C).
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Processing: The output chromatogram will show peaks corresponding to the main compound and any impurities. Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks and multiplied by 100.
Case Study: Validation of Synthesized Benzoic Acid
A researcher synthesizes benzoic acid and needs to validate its purity before further use.
| Analysis Stage | Method | Result | Interpretation |
| Initial Check | Melting Point | 117–121°C | The observed melting point is broad and depressed compared to the literature value (122.4°C), indicating the presence of impurities.[15] The crude product requires purification. |
| Post-Purification | Melting Point | 122.0–122.5°C | After recrystallization, the melting range is sharp and aligns with the literature value, suggesting high purity.[5][14] |
| Quantitative Check | HPLC | 99.85% (Area Percent) | HPLC analysis confirms the high purity of the recrystallized sample, quantifying the main component and detecting a minor impurity at 0.15%. |
Synthesis Validation Workflow
The following diagram illustrates a typical workflow for validating a synthesized compound, highlighting the role of melting point analysis as an initial checkpoint.
Caption: Workflow for synthesis validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
- 4. benchchem.com [benchchem.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. thinksrs.com [thinksrs.com]
- 7. mt.com [mt.com]
- 8. grokipedia.com [grokipedia.com]
- 9. ibchem.com [ibchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Content and Purity Analysis of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Determination of Melting Point [wiredchemist.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Efficacy of Substituted Nitrobenzoates
For Researchers, Scientists, and Drug Development Professionals
Nitrobenzoate derivatives, a class of aromatic compounds featuring a benzene ring substituted with both a carboxylate group and at least one nitro group, have emerged as a versatile scaffold in medicinal chemistry.[1] The strong electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties, contributing to a wide spectrum of biological activities.[2][3] This guide provides a comparative overview of the biological efficacy of various substituted nitrobenzoates, supported by quantitative data from antimicrobial, antifungal, and anticancer studies. Detailed experimental protocols and visualizations of key mechanistic pathways are included to facilitate further research and development.
Antimicrobial and Antifungal Efficacy
Substituted nitrobenzoates have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi.[3] Their primary mechanism of action is often attributed to the intracellular bioreduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen species that can lead to cellular damage and microbial death.[2][3]
Comparative Antitubercular Activity
A significant body of research has focused on the activity of nitrobenzoate esters against Mycobacterium tuberculosis. Many of these compounds act as prodrugs that require enzymatic activation within the mycobacteria.[1] Notably, the 3,5-dinitrobenzoate scaffold has been identified as a promising starting point for the development of new antitubercular agents.[4] The antitubercular activity of these derivatives has been shown to be largely independent of their pKa values or rates of hydrolysis, pointing to a specific mechanism of action related to the nitro group.[4][5]
| Compound Series | Substitution Pattern | Alkoxy Chain Length | Target Organism | MIC (µg/mL) | Reference(s) |
| 4-Nitrobenzoate Esters | 4-NO₂ | C8-C12 | M. tuberculosis H37Rv | 16 - 64 | [5] |
| 3,5-Dinitrobenzoate Esters | 3,5-(NO₂)₂ | C8-C12 | M. tuberculosis H37Rv | 4 - 16 | [4][5] |
| 3-Nitro-5-Trifluoromethylbenzoate Esters | 3-NO₂, 5-CF₃ | C8-C12 | M. tuberculosis H37Rv | 32 - 128 | [5] |
| Chlorinated Benzoate Esters (for comparison) | 2,4-Cl₂ | C10 | M. tuberculosis H37Rv | 1024 | [5] |
MIC: Minimum Inhibitory Concentration
Comparative Antifungal Activity
Derivatives of 3-methyl-4-nitrobenzoate have been evaluated for their efficacy against various Candida species, which are common opportunistic fungal pathogens.[6][7] The structural variations, particularly the length of the alkyl side chain, have been shown to affect the antifungal activity.[7]
| Compound | Target Organism | MIC (µM) | Reference(s) |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 39 | [3][7] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 31 | [3][7] |
MIC: Minimum Inhibitory Concentration
Anticancer Efficacy
The potential of nitrobenzoate derivatives as anticancer agents is a growing area of research.[1] The mechanism of action in this context is often linked to the bioreductive activation of the nitro group in the hypoxic environments characteristic of solid tumors.[8] This selective activation leads to the formation of cytotoxic species that can damage cancer cells.
| Compound Class/Derivative | Target Cell Line(s) | Activity Measurement | Result | Reference(s) |
| Quinazolinone Derivatives | MCF-7 (Breast Cancer) | IC50 | 100 µM/ml | [2] |
| Nitro-substituted benzothiazole derivatives (N-01, K-06, K-08) | - | - | Potent Activity | [3] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of substituted nitrobenzoates against microbial strains.[3][9]
-
Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested, typically equivalent to a 0.5 McFarland standard.[2][8]
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted test compound with the standardized microbial suspension. Include a positive control (microbe and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for an appropriate duration (e.g., 18-48 hours).[1][2]
-
Data Analysis: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[6]
In Vitro Anticancer Assay (MTT Assay for Cell Viability)
The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzoate derivatives and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth.[1]
Mechanistic Insights and Experimental Workflow
The biological activity of nitrobenzoates is intrinsically linked to the chemical properties endowed by the nitro-substituent. The following diagrams illustrate a generalized mechanism of action and a typical workflow for the discovery and evaluation of these compounds.
Caption: Generalized mechanism of action for nitrobenzoate prodrugs.
Caption: A typical workflow for the development of bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-methoxy-6-nitrobenzoate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities such as Methyl 2-methoxy-6-nitrobenzoate is crucial for ensuring the integrity of research and the quality of pharmaceutical products. This guide provides an objective comparison of common analytical methods applicable to this compound, supported by representative experimental data from analogous nitroaromatic and benzoate compounds. The focus is on comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry to ensure the reliability and consistency of analytical results.
Comparison of Analytical Method Performance
The selection of an analytical method is often a balance between sensitivity, specificity, cost, and sample throughput. The following table summarizes typical performance characteristics for the quantification of aromatic nitro compounds using three common analytical techniques. The values are representative and may vary based on specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.999[1] | >0.998[1] | >0.995[1] |
| Limit of Detection (LOD) | 1 - 5 µg/mL[1] | <1 µg/mL[1] | 1 - 10 µg/mL[1] |
| Limit of Quantification (LOQ) | 4 - 15 µg/mL[1] | 1 - 5 µg/mL[1] | 5 - 25 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102%[1] | 95 - 105%[1] | 97 - 103%[1] |
| Precision (%RSD) | < 2%[1] | < 5%[1] | < 3%[1] |
| Specificity | High (Separation-based)[1] | Very High (Separation & Mass)[1] | Low (Interference-prone)[1] |
| Throughput | Medium[1] | Medium-Low[1] | High[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for each discussed technique, adapted from methods for similar compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of nitroaromatic compounds.[2][3][4] It offers excellent resolution and sensitivity.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) is often effective.[5] For compounds with a carboxylic acid group, an acid modifier like 0.1% formic acid or phosphoric acid is used.[5][6][7] For this compound, a neutral mobile phase should be sufficient.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30 °C.[5]
-
UV Detection Wavelength: Nitroaromatic compounds typically have strong UV absorbance. A wavelength of 254 nm is a common choice.[8][9]
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
Quantification:
-
An external standard calibration curve is constructed by plotting the peak area against the concentration of a series of known standards.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity, making it an excellent confirmatory technique, especially for identifying and quantifying trace-level impurities.[2][3][10]
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS) detector.[10]
-
A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for many aromatic compounds.[1]
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.[1]
-
-
Injector Temperature: 260 °C.[1]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as methylene chloride or ethyl acetate.
-
For polar analytes, derivatization (e.g., silylation) might be necessary to improve volatility and chromatographic performance.[1] However, for this compound, this is likely not required.
Quantification:
-
Quantification is typically performed using an internal standard to correct for variations in injection volume and instrument response. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[1]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique. However, it lacks specificity and is prone to interference from other UV-absorbing compounds in the sample matrix.[11][12][13][14] It is best suited for the analysis of pure samples or simple mixtures.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Methodology:
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a dilute solution over a UV range (e.g., 200-400 nm).
-
Sample Preparation:
-
Prepare a stock solution of the sample in the chosen solvent.
-
Prepare a series of dilutions to construct a calibration curve.
-
Quantification:
-
Measure the absorbance of the standard solutions at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve using the Beer-Lambert law.
Visualizations
Experimental Workflow for Chromatographic Analysis
Caption: General workflow for the quantification of an analyte using chromatography.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Methyl 2-methoxybenzoate | SIELC Technologies [sielc.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jchr.org [jchr.org]
- 13. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 252. The spectrophotometric determination of the ionisation constants of aromatic nitro-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
1H and 13C NMR spectral data for substituted methyl benzoates
A Comprehensive Guide to ¹H and ¹³C NMR Spectral Data of Substituted Methyl Benzoates
For researchers and professionals in the fields of organic chemistry, pharmacology, and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for a series of substituted methyl benzoates. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate the interpretation of spectral data and guide experimental design.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) of substituted methyl benzoates are influenced by the electronic effects of the substituents on the benzene ring. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to shield the aromatic protons and carbons, causing upfield shifts (lower ppm values), while electron-withdrawing groups (e.g., -NO₂) deshield them, resulting in downfield shifts (higher ppm values). The position of the substituent (ortho, meta, or para) also significantly affects the chemical shifts and splitting patterns of the aromatic signals.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR chemical shifts for methyl benzoate and its derivatives. All data is reported in parts per million (ppm) relative to tetramethylsilane (TMS). The solvent is deuterated chloroform (CDCl₃) unless otherwise specified.
| Compound | Substituent | Position | Ar-H (ppm) | -OCH₃ (ppm) | Subst. (ppm) |
| Methyl benzoate | -H | - | 8.02-7.97 (m), 7.47 (d), 7.39-7.32 (m)[1] | 3.83[1] | - |
| Methyl 4-nitrobenzoate | -NO₂ | para | 8.26-8.13 (m)[1] | 3.94[1] | - |
| Methyl 3-nitrobenzoate | -NO₂ | meta | 8.76 (s), 8.37-8.28 (m), 7.65-7.50 (m)[1] | 3.93[1] | - |
| Methyl 2-nitrobenzoate | -NO₂ | ortho | 8.15 (s), 7.98 (m), 7.68 (d), 7.37-7.30 (m)[2] | 3.91[2] | - |
| Methyl 4-methoxybenzoate | -OCH₃ | para | 8.01 (d), 6.93 (d) | 3.90 | 3.87 |
| Methyl 3-methoxybenzoate | -OCH₃ | meta | 7.65 (d), 7.57 (d), 7.35 (t), 7.11 (dd) | 3.93 | 3.87 |
| Methyl 2-methoxybenzoate | -OCH₃ | ortho | 7.80 (dd), 7.47 (dt), 6.96-7.00 (m) | 3.91 | 3.90 |
| Methyl 4-methylbenzoate | -CH₃ | para | 7.94 (d), 7.24 (d)[1] | 3.88[1] | 2.39[1] |
| Methyl 3-methylbenzoate | -CH₃ | meta | 7.85-7.81 (m), 7.34-7.30 (m) | 3.91 | 2.41 |
| Methyl 2-methylbenzoate | -CH₃ | ortho | 7.83 (d), 7.45-7.41 (m), 7.27 (t) | 3.89 | 2.62 |
¹³C NMR Spectral Data Comparison
The table below presents the ¹³C NMR chemical shifts for the same series of compounds.
| Compound | Substituent | Position | C=O (ppm) | Ar-C (ppm) | -OCH₃ (ppm) | Subst. (ppm) |
| Methyl benzoate | -H | - | 166.7 | 132.6, 130.4, 129.4, 128.8, 128.1[1] | 51.7[1] | - |
| Methyl 4-nitrobenzoate | -NO₂ | para | 165.1 | 150.5, 135.4, 130.6, 123.5[1] | 52.8[1] | - |
| Methyl 3-nitrobenzoate | -NO₂ | meta | 164.7 | 148.1, 135.1, 131.7, 129.5, 127.2, 124.3[1] | 52.6[1] | - |
| Methyl 2-nitrobenzoate | -NO₂ | ortho | 165.5 | 135.7, 132.4, 132.1, 129.8, 128.0, 122.3[2] | 52.2[2] | - |
| Methyl 4-methoxybenzoate | -OCH₃ | para | 166.9 | 163.4, 131.6, 122.7, 113.6 | 51.8 | 55.4 |
| Methyl 3-methoxybenzoate | -OCH₃ | meta | 166.7 | 159.5, 131.1, 129.3, 122.0, 119.3, 114.1 | 52.1 | 55.3 |
| Methyl 2-methoxybenzoate | -OCH₃ | ortho | 166.8 | 159.6, 133.5, 131.6, 120.1, 120.0, 112.0 | 51.8 | 55.8 |
| Methyl 4-methylbenzoate | -CH₃ | para | 167.1 | 143.4, 129.5, 129.0, 127.3[1] | 51.8[1] | 21.5[1] |
| Methyl 3-methylbenzoate | -CH₃ | meta | 167.1 | 137.8, 133.6, 130.1, 129.9, 128.2, 126.8 | 51.9 | 21.2 |
| Methyl 2-methylbenzoate | -CH₃ | ortho | 167.6 | 140.2, 131.9, 131.0, 130.3, 129.0, 125.7 | 51.7 | 21.6 |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small molecules like substituted methyl benzoates is outlined below.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It can be added directly to the sample or a solvent containing TMS can be used.
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of cotton or glass wool directly into the NMR tube.
NMR Data Acquisition
The following are typical parameters for acquiring standard 1D NMR spectra. Instrument-specific optimization may be required.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 for samples of moderate concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (from 128 to several thousand) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Mandatory Visualizations
The following diagrams illustrate the general structure of substituted methyl benzoates and a typical workflow for NMR spectral analysis.
Caption: General structure and numbering of a substituted methyl benzoate.
Caption: A generalized workflow for an NMR experiment.
References
Safety Operating Guide
Proper Disposal of Methyl 2-methoxy-6-nitrobenzoate: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-methoxy-6-nitrobenzoate (CAS No. 77901-52-1) could not be located. The following disposal procedures are based on safety data for structurally similar compounds, including various isomers of methyl nitrobenzoate. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to handle and dispose of this chemical waste responsibly.
Key Safety and Handling Information
Before initiating any disposal procedures, it is essential to be aware of the potential hazards and necessary precautions. The following table summarizes key data extrapolated from the safety data sheets of similar chemical compounds.
| Property | Information |
| Appearance | Likely a solid or liquid |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a lab coat are required. |
| Handling Precautions | Avoid contact with skin and eyes. Do not breathe dust or vapors. Ensure adequate ventilation. |
| In case of a Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable, sealed container for disposal.[1] |
| Storage | Keep in a tightly closed container in a dry, cool, and well-ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to minimize risks. The following protocol outlines the necessary steps from initial preparation to final hand-off to waste management professionals.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound."
-
Ensure that only this chemical and its directly contaminated materials (e.g., contaminated gloves, weigh boats) are placed in this container. Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
Step 2: Personal Protective Equipment (PPE) Adherence
-
Before handling the waste, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Step 3: Waste Collection
-
Carefully transfer the waste this compound into the designated hazardous waste container.
-
If dealing with a solution, it should be offered as a surplus and non-recyclable solution to a licensed disposal company. For solid forms, sweep up and shovel into a suitable container for disposal.[2]
-
Any materials used in the cleanup of spills should also be placed in the hazardous waste container.
Step 4: Container Sealing and Labeling
-
Securely seal the lid of the hazardous waste container.
-
Ensure the label is complete and includes the full chemical name, concentration (if in solution), and the date of accumulation.
Step 5: Temporary Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 6: Scheduling Waste Pickup
-
Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup. Follow their specific procedures for requesting a collection.
Step 7: Documentation
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
Final Disposal Method
The ultimate disposal of this compound should be conducted by a licensed chemical waste disposal company. The material will likely be incinerated at a permitted hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Contaminated packaging should be disposed of as unused product.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Methyl 2-methoxy-6-nitrobenzoate
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl 2-methoxy-6-nitrobenzoate.
Personal Protective Equipment (PPE)
Consistent recommendations for handling similar nitroaromatic compounds emphasize a multi-layered approach to personal protection. Always inspect PPE for integrity before use.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities or when there is a significant splash hazard.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves are mandatory.[1][2][3] Nitrile or butyl rubber gloves are generally recommended for handling nitro-compounds and esters.[5] Always inspect gloves prior to use and dispose of them after handling the chemical. |
| Body Protection | A lab coat or other protective clothing that is impervious to chemicals is required.[1][2][3] Ensure clothing provides full coverage of the arms. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are insufficient or for nuisance exposures, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG or ABEK) should be used. |
Glove Selection Guidance for Nitroaromatic Esters
| Glove Material | Recommendation |
| Butyl Rubber | Often recommended for protection against a wide variety of chemicals, including esters and nitro-compounds.[5] |
| Nitrile Rubber | Provides good resistance to many chemicals and is a common choice for laboratory use.[1] However, breakthrough times can vary, so they are best for splash protection rather than prolonged immersion.[6] |
| Neoprene | Offers good resistance to acids, bases, and alcohols.[7] |
| Natural Latex | Generally not recommended for handling oils and solvents.[7] |
Note: No specific breakthrough time data is available for this compound. Always change gloves immediately after contamination.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing exposure and ensuring safety.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Assemble all required PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.[1][5]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents to minimize movement in and out of the handling area.
-
-
Handling:
-
Don the appropriate PPE before entering the designated work area.
-
Perform all manipulations, including weighing and transferring, of this compound inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]
-
Keep the container tightly closed when not in use.[3]
-
Avoid contact with skin and eyes.[3]
-
-
Storage:
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.
-
Do not allow the chemical to enter drains.[3]
-
-
Contaminated Materials:
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Spill Management Plan
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spread of the material. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
